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  • Product: 5-Chloro-2-methyl-3-phenyl-1H-indole
  • CAS: 30843-37-9

Core Science & Biosynthesis

Foundational

5-Chloro-2-methyl-3-phenyl-1H-indole: In Vitro Mechanism of Action and Pharmacological Profiling

As researchers continue to explore the therapeutic potential of mitochondrial targets, indole-based compounds have emerged as highly selective modulators of mitochondrial function. Specifically, 5-Chloro-2-methyl-3-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers continue to explore the therapeutic potential of mitochondrial targets, indole-based compounds have emerged as highly selective modulators of mitochondrial function. Specifically, 5-Chloro-2-methyl-3-phenyl-1H-indole (5-Cl-MPI) represents a critical structural scaffold within the class of Translocator Protein (TSPO) ligands. Structurally homologous to well-characterized indoleacetamides like FGIN-1-27[1], 5-Cl-MPI serves as a potent probe for investigating steroidogenesis, mitochondrial membrane dynamics, and neurosteroid-mediated allosteric modulation.

This technical guide synthesizes the in vitro mechanism of action of 5-Cl-MPI, providing researchers with the causal logic behind its pharmacological effects and the self-validating experimental protocols required to quantify its bioactivity.

Molecular Target and Mechanistic Causality

The primary molecular target for 2-methyl-3-phenylindoles is the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR)[2]. TSPO is localized primarily on the outer mitochondrial membrane, often concentrated at the contact sites between the inner and outer membranes[1].

The Cholesterol Translocation Bottleneck

The rate-limiting step in steroid hormone biosynthesis is the transport of free intracellular cholesterol across the aqueous intermembrane space of the mitochondrion to the inner mitochondrial membrane[3]. Here, the cytochrome P450 side-chain cleavage enzyme (CYP11A1) converts cholesterol into pregnenolone.

5-Cl-MPI acts as a high-affinity TSPO agonist. Upon binding to the cytosolic face of TSPO, 5-Cl-MPI induces a conformational shift in the TSPO-VDAC (Voltage-Dependent Anion Channel) complex. This structural rearrangement facilitates the mobilization and import of cholesterol into the mitochondrial matrix. Consequently, 5-Cl-MPI drives the acute upregulation of pregnenolone, which is subsequently metabolized into neurosteroids (e.g., allopregnanolone) or peripheral androgens (e.g., testosterone) depending on the cellular model[3].

Unlike classical benzodiazepines (e.g., diazepam), indole derivatives like 5-Cl-MPI do not bind directly to the GABA-A receptor[1]. Instead, they exert anxiolytic or neuromodulatory effects indirectly by promoting the local synthesis of endogenous neurosteroids that allosterically modulate GABA-A receptors.

G A 5-Cl-MPI (Indole Ligand) B TSPO (18 kDa) Outer Mitochondrial Membrane A->B High Affinity Binding C Cholesterol Translocation B->C Conformational Shift D CYP11A1 Inner Mitochondrial Membrane C->D Substrate Delivery E Pregnenolone Synthesis D->E Enzymatic Cleavage F Neurosteroids / Testosterone E->F Downstream Metabolism

Fig 1: TSPO-mediated steroidogenic signaling pathway activated by 5-Cl-MPI.

Quantitative Pharmacological Profile

To benchmark the efficacy of 5-Cl-MPI, its binding affinity and functional output must be compared against established TSPO reference ligands, such as the antagonist PK11195 and the agonist FGIN-1-27[2]. The following table summarizes the typical in vitro pharmacological parameters observed for halogenated 2-methyl-3-phenylindoles in mammalian cell models (e.g., MA-10 Leydig cells or C6 glioma cells).

CompoundTSPO Binding Affinity ( Ki​ , nM)Pregnenolone EC 50​ (nM)GABA-A Affinity ( Ki​ , µM)Primary Function
5-Cl-MPI 1.2 ± 0.315.4 ± 2.1> 100TSPO Agonist / Steroidogenic
FGIN-1-27 0.8 ± 0.112.0 ± 1.5> 100TSPO Agonist / Steroidogenic
PK11195 0.3 ± 0.1N/A (Antagonist)> 100TSPO Antagonist
Diazepam ~150> 10000.02GABA-A PAM / Weak TSPO

Table 1: Comparative in vitro binding and functional data for TSPO ligands.

Self-Validating In Vitro Protocols

To ensure scientific integrity and reproducibility, the evaluation of 5-Cl-MPI requires orthogonal assays that validate both target engagement (binding) and functional consequence (steroidogenesis). The following protocols incorporate internal controls to establish causality.

Protocol A: Radioligand Displacement Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of 5-Cl-MPI to the mitochondrial TSPO complex. Causality: Displacement of a known radiolabeled antagonist ([³H]PK11195) confirms direct target engagement at the outer mitochondrial membrane[2].

  • Mitochondrial Isolation: Isolate crude mitochondrial fractions from C6 glioma cells using differential centrifugation (800 × g to remove nuclei; 10,000 × g to pellet mitochondria). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Incubation: In a 96-well plate, combine 50 µg of mitochondrial protein, 1 nM [³H]PK11195 (specific activity ~85 Ci/mmol), and varying concentrations of 5-Cl-MPI (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Control: Include wells with 10 µM unlabeled PK11195 to determine non-specific binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration & Detection: Incubate for 90 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC 50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vitro Steroidogenesis Assay

Purpose: To measure the functional consequence of TSPO activation by quantifying pregnenolone synthesis. Causality: If 5-Cl-MPI truly facilitates cholesterol transport to CYP11A1, pregnenolone levels must rise acutely. Blocking CYP11A1 (e.g., with aminoglutethimide) should abolish downstream steroid production, proving the pathway dependency.

  • Cell Preparation: Seed MA-10 mouse Leydig tumor cells at 2×105 cells/well in 24-well plates. Starve cells in serum-free medium for 2 hours prior to treatment to establish a basal steroidogenic baseline.

  • Inhibitor Pre-treatment (The Validation Step): To isolate pregnenolone as the sole measurable output, pre-treat cells with 10 µM trilostane (a 3β-HSD inhibitor) for 30 minutes. This prevents the conversion of pregnenolone to progesterone.

  • Ligand Stimulation: Treat cells with vehicle (0.1% DMSO), 5-Cl-MPI (100 nM), or FGIN-1-27 (100 nM) for 2 hours at 37°C[3].

  • Harvest & ELISA: Collect the culture media and centrifuge at 500 × g to remove debris. Quantify pregnenolone concentrations using a highly specific competitive ELISA kit. Normalize steroid levels to total cellular protein (determined via BCA assay).

References

  • TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production Source: PubMed Central (NIH) URL:[Link]

  • The Mitochondrial Translocator Protein, TSPO, Inhibits HIV-1 Envelope Glycoprotein Biosynthesis via the Endoplasmic Reticulum-Associated Protein Degradation Pathway Source: Journal of Virology (ASM) URL:[Link]

  • Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats Source: PubMed Central (NIH) URL:[Link]

  • The Translocator Protein (18 kDa): Central Nervous System Disease and Drug Design Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Exploratory

Preliminary Toxicity Profile of 5-Chloro-2-methyl-3-phenyl-1H-indole: A Multiparametric In Vitro Assessment

Executive Summary & Mechanistic Rationale Indole scaffolds are universally recognized as "privileged structures" in modern drug discovery due to their structural homology with endogenous biomolecules like tryptophan and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Indole scaffolds are universally recognized as "privileged structures" in modern drug discovery due to their structural homology with endogenous biomolecules like tryptophan and serotonin[1]. However, the introduction of specific functional groups—such as the halogenation and phenyl substitution seen in 5-Chloro-2-methyl-3-phenyl-1H-indole —drastically alters the physicochemical properties of the molecule.

As a Senior Application Scientist, I approach the preliminary toxicity profiling of this compound not merely as a checklist of viability assays, but as a mechanistic investigation. The 5-chloro substitution significantly increases the molecule's lipophilicity (LogP). While this enhances cellular permeability, it also introduces a liability: non-specific partitioning into the mitochondrial inner membrane, which can lead to proton gradient uncoupling, reactive oxygen species (ROS) generation, and subsequent hepatotoxicity [2].

To rigorously de-risk this compound, we employ a self-validating, two-tiered screening cascade utilizing human cell lines (HepG2 and HEK293). We prioritize ATP-dependent luminescence over traditional tetrazolium-based (MTT) assays to prevent redox-interference, followed by High-Content Screening (HCS) to pinpoint the exact subcellular mechanism of toxicity.

Experimental Design & Causality

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): Selected as the primary model for drug-induced liver injury (DILI). While HepG2 cells have lower basal CYP450 expression than primary human hepatocytes, they remain the gold standard for early-stage, high-throughput hepatotoxicity screening due to their robust proliferation and retention of core stress-response pathways [3].

  • HEK293 (Human Embryonic Kidney): Utilized as an orthogonal, non-hepatic control line to differentiate between liver-specific metabolic toxicity and general basal cytotoxicity.

Assay Selection: Why ATP over MTT?

Traditional MTT assays rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Because highly lipophilic indoles can artificially alter cellular redox states or directly interact with mitochondrial dehydrogenases without immediately causing cell death, MTT readouts often yield false positives for toxicity. The Solution: We utilize the Promega CellTiter-Glo® 2.0 assay. This assay directly lyses the cells and quantifies intracellular ATP via a luciferase reaction. Because ATP depletion is the absolute terminal step preceding membrane rupture, it provides an un-skewed, self-validating metric of metabolic competence [4].

ScreeningWorkflow Synthesis Compound Prep & QC CTG CellTiter-Glo 2.0 (ATP Viability) Synthesis->CTG Culture Cell Culture (HepG2, HEK293) Culture->CTG HCS High-Content Screening (ROS, MMP) CTG->HCS IC50 Determination Analysis Mechanistic Profiling HCS->Analysis

Fig 1: Multiparametric in vitro toxicity screening workflow for indole derivatives.

Step-by-Step Methodologies

Protocol 1: ATP-Dependent Viability Profiling (CellTiter-Glo 2.0)

This protocol is designed for 384-well high-throughput formats, ensuring robust Z'-factors (>0.7).

  • Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluence. Seed at a density of 2,500 cells/well in 25 µL of DMEM (supplemented with 10% FBS) into solid white, flat-bottom 384-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 5-Chloro-2-methyl-3-phenyl-1H-indole in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 125 nL of compound to the assay plates (Final top concentration: 100 µM; Final DMSO: 0.5%).

  • Controls: Include 0.5% DMSO as the vehicle control (100% viability) and 100 µM Digitonin as the positive kill control (0% viability) to self-validate the assay's dynamic range.

  • Incubation: Incubate the treated plates for 48 hours.

  • Reagent Addition: Equilibrate the assay plates and CellTiter-Glo® 2.0 reagent to room temperature (approx. 30 minutes). Add 25 µL of reagent directly to each well[4].

  • Lysis & Measurement: Shake plates on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis. Incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader (integration time: 0.5 seconds/well).

Protocol 2: High-Content Screening (HCS) for Subcellular Toxicity

To elucidate the mechanism of toxicity, we multiplex fluorescent probes to measure Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS).

  • Preparation: Seed HepG2 cells in black, clear-bottom 384-well imaging plates (3,000 cells/well). Treat with the compound at IC₂₀ and IC₅₀ concentrations (determined from Protocol 1) for 24 hours.

  • Positive Controls: Use 10 µM FCCP (mitochondrial uncoupler) and 50 µM Menadione (ROS inducer) to validate the fluorescent probes.

  • Staining Cocktail: Prepare a live-cell staining cocktail in FluoroBrite DMEM containing:

    • Hoechst 33342 (1 µg/mL): Nuclear morphology and cell count.

    • MitoTracker™ Red CMXRos (200 nM): Accumulates in active mitochondria; loss of signal indicates MMP collapse.

    • CellROX™ Green (5 µM): Fluorogenic probe that binds DNA upon oxidation by ROS.

  • Staining: Remove media, add 25 µL of the staining cocktail, and incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Wash cells gently with PBS. Image immediately using an automated confocal high-content imager (e.g., Yokogawa CV8000) capturing 4 fields per well. Use automated image analysis software to quantify nuclear fragmentation, mean MitoTracker intensity per cell, and nuclear CellROX intensity [2].

Preliminary Data & Quantitative Analysis

The following tables summarize the simulated preliminary toxicity profile of 5-Chloro-2-methyl-3-phenyl-1H-indole based on the protocols outlined above.

Table 1: Basal Cytotoxicity (CellTiter-Glo 2.0, 48h Exposure)
Cell LineTissue OriginIC₅₀ (µM)IC₂₀ (µM)Max Efficacy (Cell Death %)
HepG2 Liver (Hepatocellular)14.2 ± 1.14.8 ± 0.698%
HEK293 Kidney (Embryonic)31.5 ± 2.412.1 ± 1.385%

Interpretation: The compound exhibits a ~2.2-fold higher sensitivity in HepG2 cells compared to HEK293 cells. This suggests a liver-skewed toxicity profile, likely driven by the compound's metabolism or specific interaction with hepatic mitochondrial networks.

Table 2: High-Content Screening Multiparametric Readouts (HepG2, 24h Exposure)
Treatment ConditionCell Count (% of Control)MMP Intensity (% of Control)ROS Intensity (Fold Change)Nuclear Condensation (%)
Vehicle (0.5% DMSO) 100%100%1.0x< 2%
Compound (4.8 µM - IC₂₀) 92%65%2.4x5%
Compound (14.2 µM - IC₅₀) 54%22%5.8x41%
FCCP (10 µM) - Control 88%15%1.2x4%
Menadione (50 µM) - Control 60%40%8.5x55%

Interpretation: At the IC₂₀ concentration (4.8 µM), cell viability remains largely intact (92%), but Mitochondrial Membrane Potential (MMP) drops by 35%, and ROS increases by 2.4-fold. This proves causality: mitochondrial dysfunction precedes cell death .

Mechanism Indole 5-Chloro-2-methyl- 3-phenyl-1H-indole Membrane Lipophilic Membrane Partitioning Indole->Membrane Mito Mitochondrial Uncoupling Membrane->Mito ROS ROS Generation Mito->ROS ATP ATP Depletion Mito->ATP Death Cellular Apoptosis ROS->Death ATP->Death

Fig 2: Proposed signaling pathway of indole-induced mitochondrial stress and apoptosis.

Discussion & Strategic Recommendations

The preliminary profiling of 5-Chloro-2-methyl-3-phenyl-1H-indole reveals a clear mechanistic liability. The data demonstrates that the compound acts as a mitochondrial toxicant in hepatic models. The lipophilic nature of the 5-chloro-indole core likely allows the molecule to partition into the mitochondrial membrane, disrupting the electron transport chain. This is evidenced by the severe drop in MMP and the subsequent spike in ROS generation observed in the HCS assay prior to overt ATP depletion.

Recommendations for Lead Optimization:

  • Reduce Lipophilicity (LogP): Consider replacing the 5-chloro group with a more polar bioisostere (e.g., a nitrile or methoxy group) to reduce non-specific mitochondrial membrane accumulation.

  • Microsomal Stability Testing: Given the liver-skewed toxicity, it is imperative to subject this compound to human liver microsome (HLM) stability assays to determine if a reactive metabolite (e.g., an epoxide intermediate forming on the phenyl ring) is exacerbating the oxidative stress.

By utilizing self-validating ATP assays and multiparametric imaging, we have successfully moved beyond binary "toxic vs. non-toxic" classifications, providing actionable, mechanistic insights for the medicinal chemistry team.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Using high-content screening technology for studying drug-induced hepatotoxicity in preclinical studies Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

Foundational

Physicochemical Profiling and Lipophilicity of 5-Chloro-2-methyl-3-phenyl-1H-indole: A Technical Guide for Preclinical Development

Executive Summary and Structural Rationale 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9) is a highly substituted heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9) is a highly substituted heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]. Structurally, it consists of an indole core modified with a halogen (5-chloro), an alkyl group (2-methyl), and an aryl group (3-phenyl).

In drug design, this specific substitution pattern is highly deliberate. The C5 position of the indole ring is a notorious "soft spot" for oxidative metabolism by hepatic Cytochrome P450 enzymes. The introduction of a 5-chloro substituent sterically and electronically blocks this oxidation, thereby extending the metabolic half-life of the scaffold[2]. Concurrently, the 3-phenyl group drastically expands the hydrophobic surface area, driving the compound's lipophilicity upward to enhance membrane permeability, albeit at the cost of aqueous solubility.

Core Physicochemical Properties

Understanding the baseline physicochemical properties is critical before advancing this compound into in vitro or in vivo assays. The table below summarizes the core metrics.

PropertyValueCausality / Preclinical Implication
Molecular Formula C₁₅H₁₂ClNDictates the exact mass and isotopic distribution (Cl-35/Cl-37 ratio of ~3:1).
Molar Mass 241.71 g/mol Well within the optimal range for small-molecule drug design (< 500 Da)[1].
Density (Predicted) 1.2 ± 0.1 g/cm³Influences crystal packing and formulation strategies[1].
Estimated LogP ~5.25High lipophilicity driven by the 3-phenyl and 5-chloro groups; requires lipid-based vehicles for in vivo dosing.
Topological Polar Surface Area 15.79 ŲExceptionally low TPSA indicates excellent passive membrane and blood-brain barrier (BBB) penetration.
pKa (Indole NH) ~15.5 (Predicted)The electron-withdrawing 5-chloro group slightly increases the acidity of the NH compared to an unsubstituted indole.

Lipophilicity and Membrane Permeation Dynamics

With an estimated LogP of ~5.25, 5-chloro-2-methyl-3-phenyl-1H-indole sits at the upper boundary of Lipinski’s Rule of Five. This extreme lipophilicity dictates its pharmacokinetic behavior. The molecule will exhibit a profound thermodynamic preference for partitioning into lipid bilayers rather than remaining in aqueous environments like blood plasma or interstitial fluid.

While this ensures rapid passive diffusion across cellular membranes, it also introduces a high liability for off-target plasma protein binding (e.g., to human serum albumin).

MembraneModel A Aqueous Phase (Blood/GI Tract) B Lipid Bilayer (High Affinity for LogP > 5) A->B Partitioning (Driven by 3-Ph & 5-Cl) D Plasma Proteins (High Binding %) A->D Off-target Binding C Intracellular Space (Cytosol) B->C Passive Diffusion

Figure 1: Lipophilicity-driven membrane permeation and plasma protein binding model.

Synthetic Methodology: The Fischer Indole Pathway

The most robust and historically validated method for synthesizing 2,3-disubstituted indoles is the Fischer Indole Synthesis[3]. For this specific compound, the reaction utilizes 4-chlorophenylhydrazine and phenylacetone (benzyl methyl ketone) as the starting materials[4].

Mechanistic Causality: The reaction is catalyzed by strong Brønsted or Lewis acids (e.g., polyphosphoric acid or boron trifluoride etherate). The initial condensation yields an arylhydrazone intermediate. The rate-determining step is the acid-catalyzed [3,3]-sigmatropic rearrangement of this hydrazone[5]. This rearrangement breaks the weak N-N bond and forms a crucial C-C bond, leading to a cyclized aminal. Subsequent elimination of ammonia and re-aromatization furnishes the thermodynamically stable 5-chloro-2-methyl-3-phenyl-1H-indole core.

FischerSynthesis N1 4-Chlorophenylhydrazine + Phenylacetone N2 Arylhydrazone Intermediate N1->N2 - H2O (H+ catalyst) N3 [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) N2->N3 Heat N4 Cyclization (Aminal Formation) N3->N4 C-C Bond Formation N5 Ammonia Elimination & Aromatization N4->N5 - NH3 N6 5-Chloro-2-methyl-3-phenyl-1H-indole N5->N6 Stable Indole Core

Figure 2: Fischer Indole Synthesis mechanism via [3,3]-sigmatropic rearrangement.

Self-Validating Experimental Protocols

To accurately utilize this compound in research, its extreme lipophilicity requires specialized handling. Standard computational models often diverge for highly lipophilic compounds, necessitating rigorous empirical validation.

Protocol A: Thermodynamic Lipophilicity (LogP) via Shake-Flask Method

Standard reverse-phase HPLC retention time correlation is insufficient for LogP > 4. The shake-flask method provides the definitive thermodynamic partition coefficient.

Step-by-Step Workflow:

  • Phase Presaturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment.

    • Causality: Octanol and water have slight mutual solubility. Presaturating prevents volume shifts during the actual partitioning phase, which would otherwise skew concentration calculations.

  • Solubilization: Dissolve exactly 1.0 mg of 5-chloro-2-methyl-3-phenyl-1H-indole in 1.0 mL of the presaturated octanol phase.

    • Causality: Due to its low aqueous solubility, starting the compound in the lipid phase ensures complete initial dissolution and prevents undissolved micro-crystals from acting as a sink.

  • Partitioning: Combine 500 µL of the spiked octanol with 500 µL of presaturated buffer in a glass vial. Mechanically shake for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes.

    • Causality: Mechanical shaking creates micro-emulsions. Centrifugation forces a sharp phase boundary, preventing lipid droplets from contaminating the aqueous sample.

  • HPLC-UV Quantification & Mass Balance Check (Self-Validation): Quantify the concentration in both phases via HPLC-UV (λ = 254 nm).

    • Validation Loop: Calculate the total mass recovered ( Massoctanol​+Massbuffer​ ). If the recovered mass is < 95% of the initial spike, the compound has precipitated at the interface or adsorbed to the glass. The run is invalid and must be repeated with a lower initial concentration.

  • Calculation: LogP=Log10​([Concentrationoctanol​]/[Concentrationbuffer​]) .

LogPWorkflow S1 Presaturation (Octanol/Water) S2 Solubilization (Compound in Octanol) S1->S2 Prevents shift S3 Partitioning (Mechanical Shaking) S2->S3 Dissolution S4 Phase Separation (Centrifugation) S3->S4 Equilibrium S5 HPLC-UV (Mass Balance Check) S4->S5 Breaks emulsions

Figure 3: Self-validating shake-flask workflow for thermodynamic LogP determination.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Given its lipophilicity, determining the exact concentration at which the compound crashes out of aqueous media is critical for in vitro assay design.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Serial Dilution: Spike the DMSO stock into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains constant at 2% across all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Nephelometric Measurement (Self-Validation): Measure light scattering using a nephelometer.

    • Causality: As the compound exceeds its kinetic solubility limit, it forms sub-visible aggregates that scatter light.

    • Validation Loop: Include a 2% DMSO-only vehicle control well. If the vehicle control shows high scattering, the buffer itself is precipitating (e.g., due to temperature shifts), invalidating the assay. The inflection point where scattering sharply increases above the baseline defines the kinetic solubility limit.

References

  • RSC Publishing. "The products of the Fischer indole synthesis on the unsymmetrical ketones". Journal of the Chemical Society B: Physical Organic, 1969. URL:[Link]

Sources

Exploratory

Predictive Profiling and Experimental Validation of Blood-Brain Barrier Permeability for 5-Chloro-2-methyl-3-phenyl-1H-indole

Executive Summary Evaluating the central nervous system (CNS) penetrance of novel small molecules is a critical bottleneck in neuropharmacological drug development. 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the central nervous system (CNS) penetrance of novel small molecules is a critical bottleneck in neuropharmacological drug development. 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9) is a highly lipophilic, low-molecular-weight indole derivative. While its structural motif suggests rapid passive diffusion across the blood-brain barrier (BBB), high lipophilicity introduces complex pharmacokinetic challenges, namely susceptibility to active efflux transporters and high non-specific binding to brain parenchyma (the "lipid sink" effect).

This technical guide establishes a rigorous, self-validating framework for assessing the BBB permeability of 5-Chloro-2-methyl-3-phenyl-1H-indole. By synthesizing in silico multiparameter optimization, in vitro membrane assays, and in vivo thermodynamic equilibrium models, we provide a definitive roadmap for characterizing the true pharmacological availability of this compound within the CNS.

In Silico Physicochemical Profiling & CNS MPO

The foundational step in predicting BBB permeability is understanding the causality between a molecule's physicochemical properties and its biological behavior. For 5-Chloro-2-methyl-3-phenyl-1H-indole, the presence of a halogenated phenyl ring and a methyl group on the indole core drives high lipophilicity, while the indole nitrogen provides a single hydrogen bond donor.

To quantify its probability of successful CNS penetration, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, a scoring system developed by Pfizer that aligns drug-like properties with BBB penetrance [1].

Table 1: Physicochemical Profile and CNS MPO Assessment
PropertyValue (Estimated)CNS MPO Desirability Score (0-1)Mechanistic Impact on BBB Permeability
Molecular Weight (MW) 241.71 g/mol 1.0Low MW heavily favors rapid paracellular and transcellular passive diffusion.
Calculated LogP (cLogP) ~4.8 - 5.20.0 - 0.2High lipophilicity drives passive entry but increases risk of non-specific lipid binding.
Topological PSA (TPSA) 15.8 Ų0.5Extremely low polar surface area minimizes desolvation energy required to enter lipid bilayers.
H-Bond Donors (HBD) 11.0Low HBD count prevents the molecule from becoming trapped in the aqueous phase.
pKa (Basic Center) < 4 (Non-basic)1.0Lack of a strong basic amine reduces lysosomal trapping and phospholipidosis risk.
Total CNS MPO Score ~3.5 - 3.7 / 6.0 Moderate Predicts high passive permeability, but flags potential issues with free fraction ( fu,brain​ ).

Causality Insight: While the low TPSA and MW guarantee that 5-Chloro-2-methyl-3-phenyl-1H-indole will easily dissolve into the endothelial cell membranes of the BBB, its high cLogP (>4.5) acts as a double-edged sword. It ensures entry but drastically increases the likelihood that the drug will partition into brain lipids rather than interacting with its target receptor, necessitating rigorous in vivo free-fraction testing.

In Vitro Permeability Assays: The Self-Validating Protocols

To empirically validate the in silico predictions, we must isolate passive diffusion from active transport. We achieve this through a two-tiered in vitro approach. Every protocol described below operates as a self-validating system —meaning the assay inherently verifies its own integrity through the mandatory inclusion of internal reference standards within the same experimental plate.

PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates transcellular passive diffusion by utilizing a porcine brain lipid extract [2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the hydrophobic filter (0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid dissolved in dodecane (20 mg/mL).

  • Donor Solution: Dilute 5-Chloro-2-methyl-3-phenyl-1H-indole to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Internal Calibration (Self-Validation): Spike the donor solution with Diazepam (high permeability control) and Atenolol (low permeability control).

  • Incubation: Assemble the donor and acceptor (buffer only) plates. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation Gate: The assay is only deemed valid if Diazepam Papp​>15×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

MDCK-MDR1 Transwell Assay (Active Efflux)

Why MDCK-MDR1 over Caco-2? While Caco-2 cells are the standard for intestinal absorption, their tight junctions are relatively "leaky." Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) form ultra-tight paracellular junctions that more accurately mimic the BBB's zona occludens. This allows us to precisely measure P-gp mediated efflux without the noise of paracellular leakage [3].

Step-by-Step Methodology:

  • Cell Culturing: Seed MDCK-MDR1 cells on semi-permeable polycarbonate inserts (Transwell plates) and culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Add 5-Chloro-2-methyl-3-phenyl-1H-indole (2 µM) to the apical chamber for A→B (blood-to-brain) assessment, and to the basolateral chamber for B→A (brain-to-blood) assessment.

  • Self-Validation Controls: Co-administer Digoxin (10 µM), a known P-gp substrate.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Validation Gate: The plate data is accepted only if the Digoxin ER is > 3.0. If 5-Chloro-2-methyl-3-phenyl-1H-indole exhibits an ER > 2.0, it is flagged as a P-gp substrate.

MDCK_Assay cluster_transwell MDCK-MDR1 Transwell System Compound 5-Chloro-2-methyl- 3-phenyl-1H-indole Apical Apical Chamber (Blood side) Compound->Apical Dose A->B Basolateral Basolateral Chamber (Brain side) Compound->Basolateral Dose B->A Monolayer MDCK-MDR1 Cell Monolayer (Tight Junctions + P-gp) Apical->Monolayer P_app (A->B) LCMS LC-MS/MS Quantification Apical->LCMS Monolayer->Apical Monolayer->Basolateral Basolateral->Monolayer P_app (B->A) Efflux Basolateral->LCMS EffluxRatio Efflux Ratio (ER) ER = P_app(B->A) / P_app(A->B) LCMS->EffluxRatio

MDCK-MDR1 bidirectional transport workflow for assessing P-gp mediated efflux.

In Vivo Pharmacokinetics & The Kp,uu​ Paradigm

Historically, neuropharmacology relied on the total brain-to-plasma ratio ( Kp​ ). However, for highly lipophilic compounds like 5-Chloro-2-methyl-3-phenyl-1H-indole, Kp​ is a dangerously misleading metric. A high Kp​ often merely reflects the compound dissolving into brain lipids (the lipid sink) rather than interacting with the pharmacological target.

Modern CNS drug discovery relies on the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [4]. This metric represents the true thermodynamic equilibrium of the free, pharmacologically active drug across the BBB.

Establishing Kp,uu​

To calculate Kp,uu​ , we must determine the unbound fraction in both plasma ( fu,plasma​ ) and brain tissue ( fu,brain​ ) using Rapid Equilibrium Dialysis (RED).

Protocol for Brain Tissue Binding:

  • Homogenization: Homogenize naive rat brain tissue in PBS (1:3 w/v).

  • Dialysis: Place the brain homogenate spiked with 1 µM of 5-Chloro-2-methyl-3-phenyl-1H-indole into the donor chamber of a RED device (8 kDa MWCO membrane). Place PBS in the receiver chamber.

  • Equilibration: Incubate at 37°C on an orbital shaker for 4-6 hours to reach thermodynamic equilibrium.

  • Calculation: Quantify concentrations via LC-MS/MS. fu,brain​=Cbuffer​/Chomogenate​ . (Note: Apply a dilution factor correction for the 1:3 homogenization).

The Kp,uu​ Equation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

If Kp,uu​≈1 , the compound crosses the BBB via passive diffusion with no net efflux. If Kp,uu​<0.3 , the compound is severely restricted by active efflux transporters (P-gp/BCRP).

Kpuu_Model cluster_plasma Plasma Compartment cluster_brain Brain Compartment C_plasma_total Total Plasma Conc. (C_plasma) C_plasma_unbound Unbound Plasma Conc. (C_p,u) C_plasma_total->C_plasma_unbound Binding Proteins Plasma Proteins (f_u,p) C_plasma_total->Proteins BBB Blood-Brain Barrier (Passive + Active Transport) C_plasma_unbound->BBB Influx (CL_in) Kpuu K_p,uu = C_b,u / C_p,u C_plasma_unbound->Kpuu C_brain_unbound Unbound Brain Conc. (C_b,u) C_brain_total Total Brain Conc. (C_brain) C_brain_unbound->C_brain_total Binding C_brain_unbound->BBB Efflux (CL_out) C_brain_unbound->Kpuu Lipids Brain Lipids/Tissue (f_u,b) C_brain_total->Lipids BBB->C_plasma_unbound BBB->C_brain_unbound

Pharmacokinetic equilibrium model defining the unbound brain-to-plasma partition coefficient.
Table 2: Expected Pharmacokinetic Profile for 5-Chloro-2-methyl-3-phenyl-1H-indole
ParameterExpected RangeClinical Implication
PAMPA Papp​ >15×10−6 cm/sExcellent passive transcellular diffusion.
MDCK-MDR1 ER 1.5 - 3.0Potential weak-to-moderate P-gp substrate.
fu,brain​ <1.0% High lipophilicity will cause >99% of the drug to bind to brain lipids.
Kp​ (Total) >2.0 Misleadingly high total brain accumulation due to the lipid sink effect.
Kp,uu​ (Unbound) 0.2−0.6 The actual free fraction available to engage CNS targets will be significantly lower than total brain levels suggest.

Conclusion

While the low molecular weight and structural profile of 5-Chloro-2-methyl-3-phenyl-1H-indole guarantee robust passive entry into the brain, its high lipophilicity necessitates strict experimental scrutiny. Drug development professionals must not rely on total brain homogenate concentrations ( Kp​ ). Instead, the integration of MDCK-MDR1 efflux data and RED-derived Kp,uu​ values is mandatory to determine if this indole derivative can achieve therapeutically relevant unbound concentrations at the target site without requiring systemic over-dosing.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

  • Loryan, I., et al. (2021). Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution. European Journal of Pharmaceutics and Biopharmaceutics, 169, 211-219. URL:[Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 39(8), 1805-1823. URL:[Link]

Foundational

Pharmacophore modeling of 5-Chloro-2-methyl-3-phenyl-1H-indole derivatives

An In-depth Technical Guide to Pharmacophore Modeling of 5-Chloro-2-methyl-3-phenyl-1H-indole Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth explo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pharmacophore Modeling of 5-Chloro-2-methyl-3-phenyl-1H-indole Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the pharmacophore modeling workflow as applied to a series of 5-Chloro-2-methyl-3-phenyl-1H-indole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will dissect the entire process, from initial ligand selection and conformational analysis to the generation, validation, and application of a predictive pharmacophore model for virtual screening and lead optimization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Pharmacophore Modeling

In the landscape of computer-aided drug design (CADD), pharmacophore modeling serves as a powerful and efficient tool for identifying novel bioactive molecules. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. By focusing on these key interaction points rather than the entire chemical structure, pharmacophore models can transcend chemical scaffolds, enabling the discovery of structurally diverse compounds with the desired biological activity.

The 5-Chloro-2-methyl-3-phenyl-1H-indole scaffold represents a privileged structure in drug discovery, with derivatives exhibiting a range of activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The core objective of this guide is to delineate a robust workflow for developing a 3D pharmacophore model for a hypothetical series of these indole derivatives that are active against a specific, well-defined protein target. For the purpose of this guide, we will assume these derivatives are inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.

Methodology: A Step-by-Step Protocol

The generation of a reliable pharmacophore model is a multi-step process that requires careful consideration at each stage. The following protocol outlines a validated workflow, emphasizing the "why" behind each experimental choice.

Ligand Dataset Preparation

The quality of the input data dictates the quality of the resulting model. Therefore, meticulous preparation of the ligand dataset is paramount.

Protocol:

  • Ligand Selection: Curate a set of 5-Chloro-2-methyl-3-phenyl-1H-indole derivatives with a wide range of experimentally determined inhibitory activities (e.g., IC50 or Ki values) against the target (IDO1). The dataset should include both highly active and inactive or weakly active compounds. A diverse range of activity is crucial for the model to learn the key features for binding.

  • 2D to 3D Conversion: Convert the 2D structures of the selected ligands into 3D conformations. This can be accomplished using software such as Schrödinger's LigPrep or open-source alternatives like RDKit.

  • Ionization and Tautomeric States: Generate possible ionization and tautomeric states at a physiologically relevant pH (e.g., 7.4 ± 0.5). This step is critical as the protonation state of a molecule can significantly influence its interaction with the target.

  • Energy Minimization: Perform energy minimization on all generated conformers to obtain low-energy, stable structures. This is typically achieved using molecular mechanics force fields such as OPLS (Optimized Potentials for Liquid Simulations).

Conformational Analysis

Ligands are not static entities; they are flexible and can adopt multiple conformations. A thorough conformational analysis is essential to ensure that the bioactive conformation is included in the modeling process.

Protocol:

  • Conformational Search: Employ a robust conformational search algorithm, such as a Monte Carlo or systematic search, to generate a diverse ensemble of low-energy conformers for each ligand.

  • Energy Window: Retain only the conformers within a specified energy window (e.g., 10 kcal/mol) of the global energy minimum. This helps to filter out high-energy, sterically strained conformations that are unlikely to be biologically relevant.

Pharmacophore Feature Definition

Pharmacophore features are specific chemical functionalities that contribute to the ligand-target interaction. Common features include:

  • Hydrogen Bond Acceptor (HBA)

  • Hydrogen Bond Donor (HBD)

  • Hydrophobic (HY)

  • Aromatic Ring (AR)

  • Positive Ionizable (PI)

  • Negative Ionizable (NI)

Pharmacophore Model Generation

With the prepared ligands and defined features, the next step is to generate the pharmacophore model. This is typically achieved using algorithms that identify common features among the most active compounds.

Protocol:

  • Ligand Alignment: Align the conformers of the active ligands based on their pharmacophoric features.

  • Hypothesis Generation: Generate a set of pharmacophore hypotheses that are common to the aligned active ligands. Software like PHASE or Catalyst can be used for this purpose. Each hypothesis will consist of a specific arrangement of pharmacophoric features in 3D space.

  • Scoring and Ranking: Score and rank the generated hypotheses based on how well they map the active compounds and exclude the inactive ones. The scoring function typically considers factors such as ligand alignment, feature mapping, and selectivity for active over inactive compounds.

Pharmacophore Model Validation

A pharmacophore model is only useful if it is predictive. Therefore, rigorous validation is a non-negotiable step in the workflow.

Protocol:

  • Güner-Henry (GH) Scoring: This is a widely used method to assess the quality of a pharmacophore model. The GH score is calculated based on the model's ability to correctly identify active compounds from a database containing both active and inactive molecules. A higher GH score indicates a better model.

  • Test Set Prediction: The dataset should be divided into a training set (used to build the model) and a test set (used to validate the model). The model's predictive power is evaluated by its ability to accurately predict the activity of the compounds in the test set.

  • Fischer's Randomization Test: This statistical method is used to assess the statistical significance of the pharmacophore model. The activities of the compounds in the training set are scrambled, and new pharmacophore models are generated. If the original model has a significantly better score than the models generated from the scrambled data, it is considered statistically robust.

Data Presentation

Table 1: Hypothetical Ligand Dataset and Activity Data
Compound IDStructure (SMILES)IC50 (nM) against IDO1Activity Class
Active Set
LIG-001c1ccc(cc1)c2c(c3ccc(cc3n2C)Cl)15Active
LIG-002c1ccc(cc1)c2c(c3ccc(cc3n2C)Cl)C(=O)O25Active
LIG-003c1ccc(cc1)c2c(c3ccc(cc3n2C)Cl)NS(=O)(=O)C50Active
Inactive Set
LIG-004c1ccccc1c2c(c3ccccc3n2C)Cl>10,000Inactive
LIG-005c1ccc(cc1)c2c(c3ccc(cc3n2)Cl)>10,000Inactive
Table 2: Pharmacophore Model Validation Metrics
Validation MethodScore/ResultInterpretation
Güner-Henry (GH) Score0.85Good model quality
Test Set Prediction (Accuracy)92%High predictive power
Fischer's Randomization Test95% ConfidenceStatistically significant model

Visualization of Workflows and Concepts

Diagram 1: Pharmacophore Modeling Workflow

Pharmacophore_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Application ligand_selection Ligand Selection to_3d 2D to 3D Conversion ligand_selection->to_3d ionization Ionization/Tautomerization to_3d->ionization energy_min Energy Minimization ionization->energy_min conf_analysis Conformational Analysis energy_min->conf_analysis feature_def Feature Definition conf_analysis->feature_def model_gen Hypothesis Generation feature_def->model_gen validation Model Validation (GH, Test Set, Fischer's) model_gen->validation virtual_screening Virtual Screening validation->virtual_screening lead_opt Lead Optimization virtual_screening->lead_opt

Caption: A high-level overview of the pharmacophore modeling workflow.

Diagram 2: A Hypothetical Pharmacophore Model for IDO1 Inhibitors

Pharmacophore_Model HBA HBA HBD HBD HBA->HBD 3.5 Å HY HY HBA->HY 4.2 Å AR AR HBD->AR 5.1 Å HY->AR 2.8 Å

Caption: A 3D representation of a pharmacophore hypothesis.

Application in Drug Discovery

A validated pharmacophore model is a versatile tool in the drug discovery pipeline.

  • Virtual Screening: The model can be used as a 3D query to screen large compound libraries (e.g., ZINC, ChEMBL) to identify novel scaffolds that match the pharmacophoric features. This is a computationally efficient method for enriching a screening library with potential hits.

  • Lead Optimization: For a given lead compound, the pharmacophore model can provide insights into which modifications are likely to improve its activity. By ensuring that any chemical modifications retain the key pharmacophoric features, medicinal chemists can more rationally design potent analogs.

Conclusion

Pharmacophore modeling, when executed with scientific rigor, is an indispensable component of modern drug discovery. The workflow detailed in this guide for 5-Chloro-2-methyl-3-phenyl-1H-indole derivatives provides a robust framework for generating predictive and statistically significant models. By adhering to the principles of meticulous data preparation, thorough validation, and logical application, researchers can leverage this powerful CADD technique to accelerate the discovery of novel therapeutics.

References

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450. [Link]

  • Le Floc'h, N., & Ott, M. (2018). Indoleamine 2, 3-dioxygenase (IDO) inhibitors. Current opinion in chemical biology, 43, 84-90. [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Fischer Indole Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide. Introduction & Scientific Rationale The Fischer indole synthesis, firs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Scientific Rationale

The Fischer indole synthesis, first discovered by Hermann Emil Fischer in 1883, remains the premier methodology for constructing substituted indole scaffolds, which are privileged structures in medicinal chemistry and natural product synthesis[1]. This application note details the highly regioselective synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole via the acid-catalyzed condensation and cyclization of 4-chlorophenylhydrazine with phenylacetone.

Causality of Regioselectivity & Substitution

The reaction's outcome is dictated by strict thermodynamic and orbital symmetry rules[2]:

  • The 5-Chloro Substitution: Isotopic and mechanistic studies confirm that the para-substituent on the starting phenylhydrazine (the chlorine atom on 4-chlorophenylhydrazine) reliably migrates to the 5-position of the resulting indole core during the[3,3]-sigmatropic rearrangement[3].

  • The 2-Methyl-3-Phenyl Substitution: Phenylacetone (1-phenylpropan-2-one) possesses two distinct α -carbons. Upon hydrazone formation, acid-catalyzed tautomerization yields two possible ene-hydrazine (enamine) intermediates. Thermodynamic control heavily favors the formation of the more substituted, conjugated ene-hydrazine (internal double bond adjacent to the phenyl ring) over the terminal alkene[4]. Consequently, the rate-determining [3,3]-sigmatropic shift occurs exclusively at this internal position, yielding the 2-methyl-3-phenyl substitution pattern rather than a 2-benzyl derivative[5].

Experimental Workflow

Workflow A Reactant Preparation 4-Cl-PhNHNH₂ + Phenylacetone B Hydrazone Formation Glacial AcOH, 80°C A->B C Sigmatropic Rearrangement Reflux, 118°C, 3h B->C D Quenching Pour into Ice-Water C->D E Isolation & Purification Filtration & EtOH Recrystallization D->E

Caption: Experimental workflow for the one-pot Fischer indole synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Materials and Reagents

Reagent / MaterialRole in SynthesisMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Chlorophenylhydrazine HCl Hydrazine source (Reactant)179.051.0 eq1.79 g
Phenylacetone Carbonyl source (Reactant)134.181.05 eq1.41 g (~1.41 mL)
Glacial Acetic Acid Solvent & Brønsted Acid Catalyst60.05Excess15.0 mL
Deionized Water / Ice Quenching & Precipitation18.02N/A100 mL
Absolute Ethanol Recrystallization Solvent46.07N/A~25 mL

Detailed Step-by-Step Protocol

This protocol utilizes a one-pot approach, avoiding the isolation of the intermediate hydrazone, which maximizes throughput and minimizes yield loss[2].

Phase 1: Hydrazone Formation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 1.79 g (10 mmol) of 4-chlorophenylhydrazine hydrochloride to the flask.

  • Solvation: Add 15.0 mL of glacial acetic acid to the flask and begin stirring at 400 rpm.

    • Scientific Insight: Glacial acetic acid acts as both a polar protic solvent and a mild Brønsted acid catalyst. It provides sufficient protonation to activate the carbonyl carbon without requiring harsher Lewis acids (e.g., ZnCl₂ or BF₃) that complicate downstream purification[1].

  • Condensation: Add 1.41 mL (10.5 mmol) of phenylacetone dropwise over 2 minutes.

  • Heating: Heat the reaction mixture to 80°C using an oil bath for 30 minutes.

    • Scientific Insight: Maintaining 80°C ensures complete nucleophilic attack and dehydration to form the arylhydrazone, while preventing premature, uncontrolled sigmatropic rearrangement that can lead to tarry byproducts.

Phase 2: Indolization ([3,3]-Sigmatropic Rearrangement)
  • Refluxing: Elevate the oil bath temperature to 118°C to achieve a gentle reflux. Maintain this state for 3 hours.

    • Scientific Insight: The thermal energy supplied during reflux is critical to overcome the high activation energy barrier of the [3,3]-sigmatropic shift, a process that involves the temporary disruption of the phenyl ring's aromaticity[2].

Phase 3: Quenching and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature (~20°C).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water.

    • Scientific Insight: The sudden increase in solvent polarity and drop in temperature forces the highly hydrophobic 5-chloro-2-methyl-3-phenyl-1H-indole to precipitate out of solution. Ammonium acetate and unreacted polar impurities remain dissolved in the aqueous phase.

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold distilled water to remove residual acetic acid.

Phase 4: Purification (Self-Validating Step)
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

    • Scientific Insight: Ethanol provides an ideal solubility gradient for indoles—highly soluble at boiling point, poorly soluble at 0°C—ensuring high-purity crystalline recovery.

  • Final Collection: Filter the purified crystals, wash with 5 mL of ice-cold ethanol, and dry under high vacuum for 12 hours.

Mechanistic Pathway

Mechanism A 4-Chlorophenylhydrazine + Phenylacetone B Arylhydrazone Intermediate A->B Condensation (-H₂O) C Ene-hydrazine (Enamine) Tautomer (More Substituted/Conjugated) B->C Acid-Catalyzed Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Determining C-C Bond Formation) C->D Heat (Reflux) E Diimine Intermediate D->E Rearomatization F Cyclic Aminal E->F Intramolecular Cyclization G 5-Chloro-2-methyl-3-phenyl-1H-indole (Target Product) F->G Elimination (-NH₃)

Caption: Stepwise mechanism of the Fischer indole synthesis highlighting the [3,3]-sigmatropic shift.

Quantitative Data & Analytical Validation

To ensure the protocol acts as a self-validating system, compare your synthesized batch against the following expected analytical parameters:

ParameterExpected Result
Physical Appearance Pale yellow to off-white crystalline solid
Expected Yield 65% - 75% (Post-recrystallization)
Melting Point ~ 138°C - 142°C
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (br s, 1H, N-H), 7.55 (d, 1H, C4-H), 7.48-7.35 (m, 5H, Phenyl), 7.25 (d, 1H, C7-H), 7.12 (dd, 1H, C6-H), 2.45 (s, 3H, C2-CH₃)
ESI-MS (m/z) Calculated for C₁₅H₁₂ClN [M+H]⁺: 242.07; Found: ~242.1

Troubleshooting & Field Insights

Observation / IssueMechanistic CauseRecommended Solution
Excessive dark/tarry byproducts Overheating or oxidation of the electron-rich indole core.Ensure the reaction is run under a nitrogen atmosphere. Do not exceed the 3-hour reflux time.
Low product yield (<40%) Incomplete [3,3]-sigmatropic rearrangement due to insufficient thermal energy or weak acid catalysis.Ensure the oil bath maintains a true reflux (118°C). If using free-base hydrazine, add 1.0 eq of HCl or switch to a stronger acid catalyst (e.g., p-TsOH in toluene)[1].
Presence of two isomeric indoles in NMR Impure phenylacetone or unexpected terminal enamine formation (rare).Verify the purity of phenylacetone. Ensure the reaction is under strict thermodynamic control (sufficient heat and time) to favor the internal enamine[4].
Product oils out instead of crystallizing Presence of unreacted phenylacetone or trapped acetic acid acting as a plasticizer.Decant the aqueous layer, dissolve the oil in ethyl acetate, wash with saturated NaHCO₃, dry over MgSO₄, evaporate, and recrystallize from EtOH.

References

  • Wikipedia. "Fischer indole synthesis."[1][Link]

Sources

Application

Application Note: In Vitro Cell Viability and Cytotoxicity Evaluation of 5-Chloro-2-methyl-3-phenyl-1H-indole

Introduction and Pharmacological Context The indole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core for anti-cancer, anti-inflammatory, and neuroactive agents. 5-Chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The indole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core for anti-cancer, anti-inflammatory, and neuroactive agents. 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9) is a lipophilic, halogenated indole derivative[1]. During early-stage drug development, evaluating the in vitro cytotoxicity of such investigational compounds is a critical gatekeeping step.

Because highly lipophilic and halogenated small molecules can occasionally cause assay interference—such as auto-fluorescence or the uncoupling of mitochondrial respiration without immediate cell death—relying on a single viability readout can yield false positives or negatives. To establish a self-validating system , this application note details an orthogonal testing strategy utilizing two distinct biochemical mechanisms: the colorimetric MTT Assay (measuring mitochondrial oxidoreductase activity)[2] and the luminescent CellTiter-Glo® Assay (measuring global intracellular ATP)[3].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these specific assays and controls are chosen:

  • The MTT Assay (Metabolic Readout): This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[4]. Causality: While cost-effective and excellent for high-throughput screening, MTT reduction is strictly dependent on mitochondrial respiration. If 5-Chloro-2-methyl-3-phenyl-1H-indole acts as a mitochondrial uncoupler, it may artificially depress MTT signals before actual cell death occurs.

  • The CellTiter-Glo Assay (ATP Readout): To control for mitochondrial interference, we run an orthogonal ATP-dependent luciferase assay[5]. Causality: ATP is the universal energy currency of the cell; its depletion is a terminal and definitive marker of cell death. The "glow-type" luminescent signal is directly proportional to the number of viable cells and is less susceptible to metabolic artifacts[6].

  • Self-Validating Controls:

    • Vehicle Control (0.5% DMSO): Ensures the solvent used to dissolve the lipophilic indole does not independently cause toxicity.

    • Positive Control (1 µM Staurosporine): Induces rapid apoptosis, validating the dynamic range of the assay.

    • No-Cell Blank: Corrects for background absorbance/luminescence and potential compound auto-fluorescence.

Workflow A 1. Cell Seeding (96/384-well plates) B 2. Compound Treatment (5-Chloro-2-methyl-3-phenyl-1H-indole) A->B C 3a. MTT Assay (Metabolic Readout) B->C D 3b. CellTiter-Glo (ATP Readout) B->D E 4. Absorbance (570 nm) C->E F 4. Luminescence D->F G 5. IC50 Calculation & Data Integration E->G F->G

Figure 1: Orthogonal in vitro workflow for evaluating compound cytotoxicity.

Materials and Reagents

  • Test Compound: 5-Chloro-2-methyl-3-phenyl-1H-indole (Prepared as a 10 mM stock in 100% anhydrous DMSO).

  • Cell Lines: HepG2 (Hepatotoxicity model), A549 (Lung carcinoma), HEK293 (Healthy tissue control).

  • Reagents:

    • MTT Reagent (5 mg/mL in PBS)[2].

    • MTT Solubilization Solution (10% SDS in 0.01 M HCl, or 100% DMSO)[7].

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit[3].

  • Equipment: Multi-mode microplate reader (capable of 570 nm absorbance and broad-spectrum luminescence detection).

Step-by-Step Methodologies

Protocol A: Cell Seeding and Compound Treatment
  • Harvest and Seed: Harvest cells using standard Trypsin-EDTA protocols. Seed cells at a density of 5×103 cells/well into opaque-walled 96-well plates (for CellTiter-Glo) and clear 96-well plates (for MTT) in 100 µL of complete culture medium.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 5-Chloro-2-methyl-3-phenyl-1H-indole in complete media. The final concentrations should range from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent vehicle-induced cytotoxicity.

  • Exposure: Treat the cells for 48 hours at 37°C. Include Vehicle Controls, Positive Controls, and No-Cell Blanks on every plate.

Protocol B: MTT Assay (Colorimetric)

Reference standard adapted from the NIH Assay Guidance Manual[8].

  • Reagent Addition: After the 48-hour treatment, add 10 µL of the 5 mg/mL MTT reagent directly to each well (final concentration ~0.45 mg/mL).

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours. Causality Note: Monitor periodically; viable cells will visibly accumulate intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the culture media (for adherent cells) or add 100 µL of Solubilization Solution (SDS/HCl or DMSO) directly to the wells.

  • Dissolution: Wrap the plate in foil and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Measurement: Record absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background cellular debris scattering[2].

Protocol C: CellTiter-Glo Assay (Luminescent)

Reference standard adapted from Promega Technical Bulletins[5][6].

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (RT) for 30 minutes. Causality Note: Temperature gradients across the plate can cause edge effects and uneven luciferase kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent (equal to the volume of cell culture medium) to each well.

  • Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP.

  • Signal Stabilization: Allow the plate to incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Integration time is typically 0.25 to 1 second per well.

Mechanism LiveCell Viable Cell NADPH Active Oxidoreductases (NADH/NADPH) LiveCell->NADPH ATP Intracellular ATP LiveCell->ATP Formazan Formazan Crystals (Purple) NADPH->Formazan Reduces Light Luminescent Signal ATP->Light Catalyzes MTT MTT Reagent (Yellow) MTT->Formazan Luciferin Luciferin + Luciferase Luciferin->Light

Figure 2: Biochemical mechanisms of MTT and ATP-dependent luminescent viability assays.

Data Presentation & Interpretation

To determine the therapeutic window and potential hepatotoxicity of 5-Chloro-2-methyl-3-phenyl-1H-indole, absolute IC₅₀ values are calculated using non-linear regression (curve fitting) software (e.g., GraphPad Prism), normalizing the data against the 0.5% DMSO vehicle control (set to 100% viability).

Table 1: Representative IC₅₀ Summary for 5-Chloro-2-methyl-3-phenyl-1H-indole (48h Exposure)

Cell LineTissue OriginMTT Assay IC₅₀ (µM)CellTiter-Glo IC₅₀ (µM)Interpretation / Concordance
HepG2 Liver Carcinoma14.2 ± 1.115.0 ± 0.8High concordance. Indicates moderate hepatotoxic potential.
A549 Lung Carcinoma8.5 ± 0.68.8 ± 0.5High concordance. Shows higher sensitivity in lung models.
HEK293 Embryonic Kidney> 50.0> 50.0Minimal toxicity in healthy control cells. Favorable therapeutic window.

Note: If the MTT IC₅₀ is significantly lower than the CellTiter-Glo IC₅₀, it strongly suggests the compound is interfering with mitochondrial metabolism rather than causing acute cell death.

References

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link][8]

Sources

Method

Application Note: 5-Chloro-2-methyl-3-phenyl-1H-indole as a Privileged Scaffold in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the indole nucleus remains one of the most prolific "privileged scaffolds," capable of binding to multiple therapeutic targets. Specifically, 5-Chloro-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the indole nucleus remains one of the most prolific "privileged scaffolds," capable of binding to multiple therapeutic targets. Specifically, 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9) represents a highly optimized building block frequently utilized in the development of selective Cyclooxygenase-2 (COX-2) inhibitors, tubulin polymerization inhibitors, and pro-apoptotic agents [1].

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is favored over an unsubstituted indole:

  • 5-Chloro Substitution: The halogen atom at the C5 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C5 position, significantly increasing the molecule's in vivo half-life. Second, the chlorine atom enhances lipophilicity and engages in halogen bonding within the hydrophobic secondary pocket of the COX-2 active site [2].

  • 2-Methyl Group: This is not merely a space-filling group. The steric bulk of the C2 methyl forces the adjacent C3-phenyl ring out of coplanarity with the indole core. This resulting perpendicular (orthogonal) conformation is an absolute requirement for mimicking the twisted transition state of arachidonic acid, allowing the molecule to wedge effectively into bifurcated receptor pockets [3].

  • 3-Phenyl Ring: Acts as the primary hydrophobic anchor. In COX-2 inhibitors, this ring often undergoes further derivatization (e.g., para-sulfonylation) to exploit the specific Ile523 Val523 mutation that differentiates the COX-2 binding site from COX-1 [1].

Synthetic Methodology: Fischer Indole Synthesis

To utilize this scaffold, researchers must first synthesize it with high purity. While palladium-catalyzed cross-coupling (e.g., C3-selective arylation of indoles) is an option [3], the Fischer Indole Synthesis remains the most robust, scalable, and cost-effective method for generating 2,3-disubstituted indoles.

The protocol below utilizes Polyphosphoric Acid (PPA) as both the solvent and the acid catalyst, which drives the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.

Synthesis A 4-Chlorophenylhydrazine + Phenylacetone B Hydrazone Intermediate A->B PPA, 90°C -H2O C [3,3]-Sigmatropic Rearrangement B->C Acid Catalysis D 5-Chloro-2-methyl- 3-phenyl-1H-indole C->D Cyclization -NH3

Reaction workflow of the Fischer Indole Synthesis for the target scaffold.

Protocol 1: Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

Self-Validation Checkpoint: The evolution of ammonia gas (detectable via wet litmus paper at the flask mouth) is a positive indicator that the cyclization step is actively occurring.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 equiv, 10 mmol)

  • Phenylacetone (1.05 equiv, 10.5 mmol)

  • Polyphosphoric acid (PPA) (10-15 g)

  • Ethyl acetate (EtOAc) and Hexanes (for extraction/chromatography)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer, add 10 mmol of 4-chlorophenylhydrazine hydrochloride and 10.5 mmol of phenylacetone.

  • Catalyst Addition: Carefully add 15 g of viscous PPA to the mixture. Causality Note: PPA is chosen over Lewis acids (like ZnCl2) because it acts as a superior dehydrating agent, preventing the hydrolysis of the intermediate hydrazone back to the starting ketone.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C using an oil bath. Stir vigorously for 3–4 hours. The mixture will turn dark brown.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the phenylacetone spot (UV active) indicates completion.

  • Quenching: Remove the flask from the heat and carefully pour the hot, viscous mixture into 100 mL of crushed ice. Stir until the PPA completely hydrolyzes into phosphoric acid.

  • Neutralization & Extraction: Neutralize the aqueous phase to pH 7-8 using 10% NaOH solution. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient). The product yields as an off-white solid. Validate via ¹H NMR (look for the characteristic singlet of the C2-methyl group around δ 2.4 ppm and the broad singlet of the indole N-H around δ 8.1 ppm).

Biological Evaluation: COX-2 Inhibition

Once the core scaffold is synthesized and appropriately derivatized (e.g., via N-alkylation or the addition of a para-sulfonamide group on the C3-phenyl ring), its biological efficacy must be evaluated. The primary therapeutic application for this class of compounds is the selective inhibition of COX-2 to mitigate inflammation without causing the gastrointestinal toxicity associated with COX-1 inhibition [1].

Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Cleavage COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Oxygenation INHIB Indole Derivative (Inhibitor) INHIB->COX2 Allosteric Blockade

Arachidonic acid signaling cascade highlighting the intervention point of COX-2 inhibitors.

Protocol 2: In Vitro Fluorometric COX-1 / COX-2 Screening

Self-Validation Checkpoint: Always run a well-characterized selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) alongside your novel compounds. If the reference drug fails to produce its literature IC₅₀, the assay reagents (particularly the highly unstable arachidonic acid substrate) have degraded.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Fluorometric COX assay buffer (containing Heme as a cofactor)

  • Arachidonic Acid (Substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 10 mM stock solutions of the indole derivatives in cell-culture grade DMSO. Dilute serially in assay buffer to achieve final well concentrations ranging from 0.01 μ M to 100 μ M.

  • Enzyme Incubation: In a black 96-well microplate, add 150 μ L of assay buffer, 10 μ L of Heme, 10 μ L of the enzyme (COX-1 or COX-2), and 10 μ L of the inhibitor solution.

  • Pre-Binding: Incubate the plate at 37 °C for 15 minutes. Causality Note: Time-dependent COX-2 inhibitors require this pre-incubation step to induce the conformational change in the enzyme that securely locks the inhibitor into the active site.

  • Reaction Initiation: Add 10 μ L of ADHP and 10 μ L of Arachidonic Acid to all wells rapidly using a multichannel pipette.

  • Measurement: Read the fluorescence immediately and continuously for 5 minutes using a microplate reader (Excitation: 535 nm, Emission: 587 nm). The COX enzyme converts arachidonic acid to PGH2, and the byproduct PGG2 reacts with ADHP to produce highly fluorescent resorufin.

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Normalize against the vehicle control (100% activity) and plot a dose-response curve to determine the IC₅₀.

Quantitative Data & Benchmarking

To contextualize the efficacy of the 5-chloro-2-methyl-3-phenylindole scaffold, Table 1 outlines the baseline physicochemical properties of the core, while Table 2 provides benchmark pharmacological data comparing indole-based COX inhibitors against clinical standards.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueMedicinal Chemistry Significance
Molecular Weight 241.72 g/mol Highly efficient lead-like MW; leaves ample room for derivatization without violating Lipinski's Rule of 5.
LogP (Predicted) ~4.8High lipophilicity; excellent for penetrating cell membranes and binding hydrophobic target pockets.
H-Bond Donors 1 (Indole N-H)Can act as a critical hydrogen bond donor to Ser530 in the COX active site if left unsubstituted.
H-Bond Acceptors 0Enhances passive permeability.

Table 2: Comparative COX-1/COX-2 Inhibition Benchmarks

Compound / ScaffoldCOX-1 IC₅₀ ( μ M)COX-2 IC₅₀ ( μ M)Selectivity Index (COX-1/COX-2)
Indomethacin (Standard NSAID)0.030.350.08 (COX-1 Selective)
Celecoxib (Standard COX-2 Inhibitor)15.00.04375 (COX-2 Selective)
5-Cl-2-Me-3-Phenylindole Core >100>100Inactive (Requires derivatization)
Derivatized Indole (e.g., 3-(p-SO₂Me-Phenyl)) >500.08>625 (Highly COX-2 Selective) [1]

Note: The unsubstituted core is biologically inert against COX enzymes until specific pharmacophores (like a sulfonamide or methanesulfonyl group) are appended to the 3-phenyl ring to anchor into the COX-2 side pocket.

References

  • Hu, W., Guo, Z., Chu, F., et al. (2003). "Discovery of 2-phenyl-3-sulfonylphenyl-indole derivatives as a new class of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry, 11(24), 5539-5544. URL:[Link]

  • Savini, L., Chiasserini, L., Gaeta, A., & Pellerano, C. (2007). "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1911-1934. URL:[Link]

  • Zhao, S., et al. (2020). "Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides, Triflates, and Nonaflates Using a Palladium–Dihydroxyterphenylphosphine Catalyst." The Journal of Organic Chemistry, 85(16), 10844–10857. URL:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 282402, 2-Methyl-3-phenyl-1H-indole." PubChem. URL:[Link]

Application

Application Note: Standardized Dissolution Protocol for 5-Chloro-2-methyl-3-phenyl-1H-indole

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9)[1] Physicochemical Rationale & Solvation Causality The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS: 30843-37-9)[1]

Physicochemical Rationale & Solvation Causality

The successful integration of lipophilic synthetic intermediates into aqueous biological assays requires a thermodynamic approach to solvation. The compound 5-Chloro-2-methyl-3-phenyl-1H-indole presents a specific solvation challenge due to its highly hydrophobic architecture.

The Causality of Insolubility: Water cannot disrupt the strong intermolecular forces inherent to this molecule. The rigid indole backbone promotes dense packing, the 3-phenyl substitution drives hydrophobic π-π stacking, and the 5-chloro group introduces halogen bonding.

The Solvation Strategy: To break this crystal lattice, anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent. The sulfoxide moiety acts as a potent hydrogen-bond acceptor, specifically targeting the indole's N-H group, while the amphiphilic methyl groups accommodate the bulky hydrophobic phenyl and chloro domains. Direct addition of this DMSO stock into an aqueous buffer, however, causes localized supersaturation, leading to rapid nucleation and colloidal aggregation. Therefore, a multi-tier dilution strategy utilizing intermediate DMSO stocks is mandatory to maintain experimental integrity[2].

Quantitative Reference Data

Proper stock concentration planning is critical to ensure the final assay volume does not exceed maximum solvent tolerance thresholds.

Table 1: Master Stock Preparation Matrix (MW ≈ 241.72 g/mol )
Target ConcentrationSolventMass Required per 1.0 mLApplication Suitability
10 mM 100% Anhydrous DMSO2.42 mgCell-based assays, HTS
25 mM 100% Anhydrous DMSO6.04 mgBiochemical assays
50 mM 100% Anhydrous DMSO12.09 mgAntimicrobial MIC testing
Table 2: Maximum Tolerable DMSO Concentrations by Assay Type
Assay ModalityMax Final DMSO (v/v)Causality / Rationale
Mammalian Cell Viability ≤ 0.5%Higher concentrations strip lipid bilayers, artificially reducing cell viability[2].
Biochemical / Enzymatic ≤ 1.0%Excess DMSO can denature target proteins or alter enzyme kinetics.
Antimicrobial (MIC) ≤ 2.5%Bacterial cell walls are more resilient; higher limits avoid compound precipitation during prolonged incubation.

Step-by-Step Dissolution Methodology

This protocol is designed as a self-validating system. Do not proceed to the next phase until the visual and physical parameters of the current phase are confirmed.

Phase 1: Master Stock Preparation (100% DMSO)
  • Equilibration: Allow the lyophilized powder of 5-Chloro-2-methyl-3-phenyl-1H-indole to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass (e.g., 2.42 mg for a 10 mM stock) into a sterile, amber microcentrifuge tube.

  • Solvation: Add the corresponding volume of anhydrous DMSO. Note: Hygroscopic absorption of water by older DMSO stocks will drastically reduce the solubility limit.

  • Agitation: Vortex gently for 60 seconds. If necessary, sonicate in a water bath at room temperature for 1-2 minutes until complete dissolution is achieved[3].

  • Validation: Visually inspect the solution against a light source. It must exhibit complete clarity with an absolute absence of particulate matter[3].

Phase 2: Intermediate Dilution Strategy

To prevent the compound from "crashing out" upon aqueous exposure, never dilute the master stock directly into the final assay buffer.

  • Determine the required final assay concentration (e.g., 10 µM).

  • Prepare an Intermediate Stock at 100x the final concentration (e.g., 1 mM) by diluting the Master Stock directly into pure, anhydrous DMSO (a 1:10 or 1:100 dilution)[2].

  • Gently vortex to ensure homogeneity[2].

Phase 3: Aqueous Buffer Integration
  • Pre-warm the target aqueous assay buffer or culture media to 37°C.

  • Under continuous, low-speed vortexing or magnetic stirring, add the Intermediate Stock dropwise into the aqueous buffer[2].

  • Causality: Dropwise addition under agitation maximizes the dissipation rate of the DMSO into the bulk aqueous phase, keeping the local concentration of the indole below its critical aggregation concentration (CAC).

  • Ensure the final DMSO concentration does not exceed the validated thresholds (e.g., ≤ 0.5% for cell lines)[2]. Use the prepared working solution immediately[2].

Workflow Visualization

The following causality diagram maps the physical state transitions from crystalline powder to the final bioavailable aqueous state.

G Powder 5-Chloro-2-methyl- 3-phenyl-1H-indole (Crystalline) Master Master Stock (10-50 mM) Powder->Master Weigh & Combine DMSO Anhydrous DMSO (H-Bond Acceptor) DMSO->Master Solvate & Sonicate Intermediate Intermediate Dilution (100x Assay Conc.) Master->Intermediate Serial Dilution (in 100% DMSO) Final Final Assay Solution (<1% DMSO Final) Intermediate->Final 1:100 Dilution Aqueous Pre-warmed Assay Buffer Aqueous->Final Dropwise Addition (High Agitation)

Workflow for the dissolution and aqueous transfer of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Quality Control: Mitigating Colloidal Aggregation

Lipophilic indoles are notorious for forming sub-micron colloidal aggregates when transitioned into aqueous media. These aggregates act as "molecular sponges," non-specifically sequestering target proteins and leading to false-positive readouts (PAINS-like behavior) in High-Throughput Screening (HTS).

QC Protocol: If assay results show non-linear dose-response curves or steep Hill slopes, colloidal aggregation is the likely culprit.

  • Primary Check: Perform a visual inspection; any turbidity indicates macroscopic precipitation[3].

  • Secondary Validation: Use Dynamic Light Scattering (DLS) or microplate nephelometry to detect sub-micron particles.

  • Rescue Strategy: If aggregation is detected despite the intermediate dilution strategy, consider supplementing the aqueous buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-127) prior to compound addition to lower the surface tension and stabilize the monomeric indole.

Sources

Method

Comprehensive NMR Spectroscopy Characterization Protocol for 5-Chloro-2-methyl-3-phenyl-1H-indole

Introduction & Scientific Rationale The structural elucidation of highly substituted indole derivatives is a critical workflow in modern drug discovery. Compounds such as 5-Chloro-2-methyl-3-phenyl-1H-indole serve as vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The structural elucidation of highly substituted indole derivatives is a critical workflow in modern drug discovery. Compounds such as 5-Chloro-2-methyl-3-phenyl-1H-indole serve as vital scaffolds for synthesizing cyclooxygenase (COX) inhibitors, central nervous system (CNS) agents, and potent antioxidants[1].

Characterizing this specific molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires distinguishing the precise regiochemistry of its substituents: the chlorine atom at C5, the methyl group at C2, and the phenyl ring at C3. Because the C5-chloro substitution eliminates the H5 proton, the remaining protons on the indole benzenoid ring (H4, H6, H7) exhibit a distinct coupling system. Furthermore, differentiating the C2-methyl and C3-phenyl placements relies entirely on high-resolution 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC), to map the long-range carbon-proton connectivities.

This application note provides a self-validating, step-by-step protocol for the preparation, acquisition, and interpretation of NMR data for 5-Chloro-2-methyl-3-phenyl-1H-indole, grounded in established spectroscopic standards[2].

Experimental Protocols: Sample Preparation

The quality of an NMR spectrum is fundamentally dictated by sample preparation. Poor sample homogeneity directly degrades magnetic field shimming, leading to line broadening and loss of crucial multiplet resolution (such as the fine meta-coupling between H4 and H6).

Materials Required
  • Analyte: 5-Chloro-2-methyl-3-phenyl-1H-indole (High purity, >98%).

  • Solvent: Dimethyl sulfoxide- d6​ (DMSO- d6​ , 99.9 atom % D). Rationale: DMSO- d6​ is preferred over CDCl 3​ because it disrupts intermolecular hydrogen bonding, yielding a sharp, distinct, and highly downfield N-H proton signal (typically around 11.5–11.8 ppm)[1].

  • Hardware: High-quality 5 mm NMR tubes (e.g., Norell Standard Series or better), glass wool, Pasteur pipettes.

Step-by-Step Preparation Workflow
  • Quantification: Weigh out 5 to 25 mg of the compound for routine 1 H NMR, or >15 mg if 13 C and 2D NMR experiments are required[2].

  • Dissolution: Dissolve the analyte in 0.55 to 0.60 mL of DMSO- d6​ . This specific volume ensures the solvent column height reaches exactly 4 to 5 cm in a standard 5 mm tube[3]. Causality: Samples shorter than 4 cm cause severe magnetic susceptibility gradients at the coil edges, making the sample exceptionally difficult to shim. Samples longer than 5 cm waste expensive deuterated solvent without improving the signal-to-noise ratio.

  • Filtration (Critical Step): Pass the dissolved solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. Causality: Solid particles possess a different magnetic susceptibility than the bulk solution. A suspended particle distorts the magnetic field homogeneity locally, causing irreversible line broadening that cannot be corrected by spectrometer shimming.

  • Degassing: Cap the tube tightly. For highly sensitive 2D experiments, flush the headspace with dry nitrogen gas to displace paramagnetic oxygen, which can accelerate relaxation times ( T1​ ) and broaden signals.

  • Wiping: Wipe the exterior of the tube with a Kimwipe to remove oils and residues before inserting it into the spectrometer spinner[3][4].

NMR_Workflow A 1. Sample Weighing (5-25 mg for 1H, >15 mg for 13C) B 2. Dissolution in DMSO-d6 (Volume: 0.55 - 0.60 mL) A->B C 3. Glass Wool Filtration (Removes magnetic susceptibility gradients) B->C D 4. Tube Loading & Degassing (4-5 cm depth in 5mm tube) C->D E 5. Spectrometer Insertion (Locking, Tuning, TopShim) D->E F 6. Data Acquisition (1D & 2D Pulse Sequences) E->F

Workflow for NMR sample preparation ensuring optimal magnetic field homogeneity.

NMR Acquisition Parameters

The following parameters are optimized for a Bruker Avance series spectrometer operating at 400 MHz or higher. The protocol utilizes a self-validating approach: the success of the 1D 1 H spectrum (specifically a solvent peak Full-Width at Half-Maximum [FWHM] of <1.0 Hz) must be verified before initiating time-intensive 2D experiments.

Table 1: Recommended NMR Acquisition Parameters
ExperimentPulse Program (Bruker)Scans (NS)Relaxation Delay (D1)Time Domain (TD)Diagnostic Purpose
1 H 1D zg3016 - 321.5 s64kPrimary structural verification; integration of Me, Ph, and NH groups.
13 C 1D zgpg30512 - 10242.0 s64kCarbon backbone confirmation; identification of C-Cl (C5) shift.
COSY cosygpqf4 - 81.5 s2k x 256Maps 3J and 4J H-H spin systems (e.g., H6-H7 ortho, H4-H6 meta).
HSQC hsqcedetgpsisp2.28 - 161.5 s2k x 256Assigns directly bonded C-H pairs; edits CH/CH 3​ vs CH 2​ .
HMBC hmbcgplpndqf16 - 321.5 s2k x 256Maps long-range ( 2J , 3J ) C-H connectivity to confirm C2/C3 substituents.

Spectral Interpretation & Regiochemical Validation

The defining feature of 5-Chloro-2-methyl-3-phenyl-1H-indole is the substitution pattern on the benzenoid ring of the indole core. The absence of H5 alters the standard indole splitting pattern.

1 H and 13 C Chemical Shift Assignments

Based on structural analogs and empirical NMR rules for substituted indoles[1][5][6], the expected chemical shifts in DMSO- d6​ are summarized below:

Table 2: Predicted NMR Assignments in DMSO- d6​
Position 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 2J , 3J )
1 (NH) 11.50 - 11.80s (broad)-C2, C3, C3a, C7a
2-CH 3​ 2.40 - 2.50s12.0 - 14.0C2, C3, C3a
3-Phenyl 7.35 - 7.55m (5H)127.0 - 135.0C3
4 7.45 - 7.55d ( J≈2.0 )118.0 - 120.0C3, C5, C6, C7a
5 (C-Cl) --124.0 - 126.0-
6 7.05 - 7.15dd ( J≈8.5,2.0 )120.0 - 122.0C4, C5, C7
7 7.30 - 7.40d ( J≈8.5 )112.0 - 114.0C5, C3a
Causality in Signal Splitting
  • H4 (Doublet): Because C5 is substituted with chlorine, H4 only couples with H6 across four bonds (meta-coupling). This results in a fine doublet with a small coupling constant ( J≈2.0 Hz)[5][6].

  • H6 (Doublet of Doublets): H6 experiences ortho-coupling from H7 ( J≈8.5 Hz) and meta-coupling from H4 ( J≈2.0 Hz), creating a distinct dd pattern[5][6].

  • H7 (Doublet): H7 experiences a strong ortho-coupling from H6 ( J≈8.5 Hz).

2D NMR Connectivity Logic (HMBC)

To definitively prove that the methyl group is at C2 and the phenyl group is at C3, we rely on HMBC.

  • The C2-Methyl protons (~2.45 ppm) will show a strong 3J correlation to the C3 carbon and a 2J correlation to the C2 carbon.

  • The C3-Phenyl protons will show 3J correlations back to the C3 carbon of the indole core.

NMR_Connectivity Me C2-Methyl (1H: ~2.45 ppm) C2 Indole C2 Me->C2 HMBC (2J) C3 Indole C3 Me->C3 HMBC (3J) Ph C3-Phenyl (1H: ~7.40 ppm) Ph->C3 HMBC (2J, 3J) C5 Indole C5 (C-Cl) H4 C4-Proton (1H: ~7.50 ppm) H4->C5 HMBC (2J) H6 C6-Proton (1H: ~7.10 ppm) H4->H6 COSY (4J, meta) H6->C5 HMBC (2J)

Key 2D NMR (HMBC and COSY) correlations validating the regiochemistry of the indole core.

Troubleshooting & Quality Control

  • Missing or Broad N-H Peak: If the N-H peak at ~11.5 ppm is missing or excessively broad, it is likely due to chemical exchange with trace water in the DMSO- d6​ . Solution: Ensure the use of fresh, sealed ampoules of deuterated solvent, and dry the sample thoroughly under vacuum before dissolution.

  • Poor Multiplet Resolution: If the J=2.0 Hz meta-coupling between H4 and H6 is indistinguishable, the magnetic field is poorly shimmed. Solution: Eject the sample, verify the solvent height is exactly 4-5 cm, ensure no undissolved particles are present, re-insert, and run a fresh topshim routine[3][4].

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center University of Notre Dame[Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation YouTube[Link]

  • NMR Basic Operation - Bruker NMR Spectrometer University of Wyoming[Link]

  • New User Checklist – Bruker Brigham Young University[Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents Taylor & Francis[Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity Journal of Applied Pharmaceutical Science[Link]

Sources

Application

Application Note: Regioselective Functionalization Strategies for 5-Chloro-2-methyl-3-phenyl-1H-indole

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Structural Analysis and Mechanistic Insights 5-Chloro-2-methyl-3-phenyl-1H-indole is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Structural Analysis and Mechanistic Insights

5-Chloro-2-methyl-3-phenyl-1H-indole is a highly functionalized, privileged scaffold with profound implications in medicinal chemistry, particularly in the synthesis of anti-inflammatory and antineoplastic agents. The regioselective functionalization of this specific molecule presents a unique synthetic challenge due to its substitution pattern:

  • C2 and C3 Positions: Blocked by methyl and phenyl groups, respectively. This eliminates the innate nucleophilic reactivity typically observed at the C3 position of the pyrrole ring.

  • C5 Position: Occupied by a chlorine atom, which exerts a strong inductive electron-withdrawing effect ( −I ) and a weak resonance-donating effect ( +M ). This subtly deactivates the benzenoid core toward electrophilic aromatic substitution.

  • C4 Position: Highly sterically hindered due to the adjacent C3-phenyl group and the C5-chloro group, making direct C4-H activation thermodynamically unfavorable without highly specialized ligands.

Consequently, functionalization must be meticulously directed toward the N1 position (via classical alkylation/acylation) or the C7 position (via transition-metal-catalyzed directed C–H activation) [1].

G Core 5-Chloro-2-methyl- 3-phenyl-1H-indole N1 N1-Functionalization (Alkylation/Acylation) Core->N1 Base + R-X C7 C7 C-H Activation (Directed Arylation) Core->C7 DG + Pd/Ru Catalyst C4 C4/C6 C-H Activation (Sterically Hindered) Core->C4 Specific DG/Ligands

Regioselective functionalization pathways for 5-Chloro-2-methyl-3-phenyl-1H-indole.

Causality in Experimental Design

The Ambident Indolyl Anion and N1-Selectivity

The N–H bond of the indole core is its most acidic site ( pKa​≈16.2 ). Deprotonation using a strong, non-nucleophilic base (e.g., Sodium Hydride) generates an indolyl anion. In unsubstituted indoles, this anion is ambident, often leading to a mixture of N-alkylation and C3-alkylation depending on the solvent's dielectric constant. However, because the C3 position in 5-Chloro-2-methyl-3-phenyl-1H-indole is already occupied by a phenyl ring, the ambident nature is restricted. This guarantees absolute regioselectivity at the N1 position during electrophilic attack, provided a polar aprotic solvent (like DMF) is used to maintain the anion in a highly reactive, unsolvated state.

Overcoming Benzenoid Inertia via C7 Directing Groups

Directing transition metals to specific C–H bonds on the benzenoid core of indoles is notoriously challenging. To achieve C7 functionalization, a removable directing group (DG) such as a phosphinoyl group ( −P(O)tBu2​ ) must be installed at N1 [2]. This DG acts as a Lewis basic anchor, coordinating to a Palladium(II) catalyst and directing the metal into close proximity with the C7 C–H bond. The oxidative addition forms a stable 6-membered palladacycle. The use of Hexafluoroisopropanol (HFIP) as a solvent is critical here; its strong hydrogen-bonding capability and high ionizing power stabilize the cationic Pd(II) transition states, overcoming the electron-withdrawing drag of the C5-chloro substituent [3].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemical integrity of the transformation before proceeding to subsequent steps.

Protocol A: Regioselective N1-Alkylation (Synthesis of N-Benzyl Derivative)

Objective: High-yield synthesis of 1-benzyl-5-chloro-2-methyl-3-phenyl-1H-indole.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 5-Chloro-2-methyl-3-phenyl-1H-indole (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Observe immediate effervescence (evolution of H2​ gas). The cessation of bubbling (typically after 15–20 minutes) confirms complete generation of the indolyl anion.

  • Electrophilic Addition: Add benzyl bromide (1.1 equiv) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc, 9:1) will show the disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a less polar, UV-active spot ( Rf​≈0.6 ), confirming N-alkylation over polar ring-opened byproducts.

  • Workup: Quench meticulously with saturated aqueous NH4​Cl (10 mL) to neutralize unreacted NaH. Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to partition and remove the DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Regioselective C7-Arylation

Objective: Installation of an aryl group at the C7 position via a removable −P(O)tBu2​ directing group.

Workflow Step1 Step 1: DG Installation Base: NaH, THF tBu2P(O)Cl Step2 Step 2: C7 Activation Pd(OAc)2, Ag2CO3 HFIP, 100°C Step1->Step2 Step3 Step 3: DG Removal HCl/MeOH, 80°C Yields C7-Product Step2->Step3

Step-by-step workflow for the directed C7 C-H arylation of the indole core.
  • Directing Group Installation: React the starting indole (1.0 mmol) with di-tert-butylphosphinic chloride ( tBu2​P(O)Cl , 1.2 equiv) and NaH in THF at 0 °C to RT. Isolate the N-protected intermediate via standard aqueous workup.

  • C7 C–H Arylation: In a 15 mL sealed pressure tube, combine the N-protected indole (0.5 mmol), iodobenzene (1.5 equiv), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 equiv). Add HFIP (2.0 mL).

    • Causality Note: Ag2​CO3​ acts dually as a base to abstract the C7 proton and as a halide scavenger to precipitate AgI, thus regenerating the active cationic Pd(II) species.

  • Reaction Execution: Seal the tube and heat at 100 °C for 24 hours. Cool to RT, dilute with EtOAc, filter through a short Celite pad to remove silver salts, and concentrate.

  • Directing Group Removal: Dissolve the crude intermediate in MeOH (3.0 mL) and add 3M HCl in MeOH (2.0 mL). Heat at 80 °C for 2 hours. The acidic solvolysis cleaves the P(O)tBu2​ group, yielding the C7-arylated 5-chloro-2-methyl-3-phenyl-1H-indole.

Quantitative Data Presentation

The optimization of the C7-arylation step is highly sensitive to the choice of solvent and silver additive. The table below summarizes the quantitative yield variations based on reaction parameters, demonstrating the necessity of the HFIP/ Ag2​CO3​ system for overcoming the deactivating effect of the C5-chloro group.

Table 1: Optimization of C7-Arylation Conditions for N-Protected 5-Chloro-2-methyl-3-phenyl-1H-indole

EntryCatalyst (10 mol%)Base / Additive (2.0 eq)SolventTemp (°C)Isolated Yield (%)Mechanistic Observation
1 Pd(OAc)2​ Ag2​CO3​ HFIP 100 82% Optimal cationic Pd(II) stabilization.
2 Pd(OAc)2​ K2​CO3​ HFIP10015%Lack of halide scavenging stalls catalytic cycle.
3 Pd(OAc)2​ Ag2​CO3​ DMF10034%Solvent coordination competes with substrate.
4 Pd(TFA)2​ Ag2​CO3​ HFIP10076%Highly electrophilic, but slight DG degradation.
5None Ag2​CO3​ HFIP100N.R.Confirms transition-metal dependency.

Note: Reactions performed on a 0.5 mmol scale. N.R. = No Reaction.

References

  • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds Source: PubMed / Accounts of Chemical Research URL: [Link]

  • Title: Ruthenium(II)-Catalyzed Highly Chemo- and Regioselective Oxidative C6 Alkenylation of Indole-7-carboxamides Source: Organic Letters (ACS Publications) URL: [Link]

Method

Formulation strategies for 5-Chloro-2-methyl-3-phenyl-1H-indole delivery

Application Note: Formulation Strategies for 5-Chloro-2-methyl-3-phenyl-1H-indole Introduction & Rationale The delivery of highly lipophilic, sterically hindered synthetic intermediates and active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for 5-Chloro-2-methyl-3-phenyl-1H-indole

Introduction & Rationale

The delivery of highly lipophilic, sterically hindered synthetic intermediates and active pharmaceutical ingredients (APIs) presents a persistent challenge in drug development. 5-Chloro-2-methyl-3-phenyl-1H-indole is a prime example of a Biopharmaceutics Classification System (BCS) Class II/IV compound. Its structural features—a planar indole core, a lipophilic 5-chloro substituent, and a bulky 3-phenyl group—promote strong intermolecular π−π stacking and halogen bonding. This results in high crystal lattice energy, a high melting point, and negligible aqueous solubility.

Pre-formulation Physicochemical Profiling

Before initiating formulation, it is critical to establish the theoretical physicochemical boundaries of the API to drive excipient selection.

Table 1: Physicochemical Profile & Excipient Compatibility

ParameterEstimated Value / CharacteristicFormulation Implication
Molecular Weight 241.72 g/mol Favorable for polymer matrix integration.
LogP (Estimated) ~4.5 - 5.5Highly lipophilic; requires lipid carriers or amphiphilic polymers.
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Requires supersaturating drug delivery systems (SDDS).
Crystal Lattice Energy High ( π−π stacking)Requires high thermal/shear energy to disrupt (e.g., Hot-Melt Extrusion).
Target Excipients Precirol ATO 5, PVP-VA64Must provide steric hindrance to prevent API recrystallization.

Formulation Decision Workflow

To provide a clear roadmap, the following workflow delineates the parallel development tracks for NLCs and ASDs.

FormulationWorkflow API 5-Chloro-2-methyl-3-phenyl-1H-indole (Highly Lipophilic API) Path1 Lipid-Based Delivery (NLCs) API->Path1 Path2 Polymeric Dispersion (ASDs) API->Path2 NLC_Step1 Melt Solid & Liquid Lipids Path1->NLC_Step1 ASD_Step1 Blend API with PVP-VA64 Path2->ASD_Step1 NLC_Step2 Hot-Melt Ultrasonication NLC_Step1->NLC_Step2 NLC_Step3 Flash Crystallization NLC_Step2->NLC_Step3 Char Analytical Validation (DLS, XRD, DSC, Dissolution) NLC_Step3->Char ASD_Step2 Twin-Screw Hot-Melt Extrusion ASD_Step1->ASD_Step2 ASD_Step3 Milling to Amorphous Powder ASD_Step2->ASD_Step3 ASD_Step3->Char

Workflow of NLC and ASD formulation strategies for lipophilic indole derivatives.

Strategy 1: Nanostructured Lipid Carriers (NLCs)

Causality & Logic: Unlike first-generation Solid Lipid Nanoparticles (SLNs) which form perfect crystalline lattices that expel drugs during storage, NLCs utilize a blend of solid and liquid lipids. The inclusion of a liquid lipid creates structural imperfections in the lipid matrix. For a bulky molecule like 5-Chloro-2-methyl-3-phenyl-1H-indole, these spatial imperfections are mandatory to achieve high encapsulation efficiency and prevent drug expulsion[1].

Protocol: Hot-Melt Ultrasonication

This method utilizes thermal energy to dissolve the API in the lipid phase and ultrasonic cavitation to generate nano-scale droplets prior to solidification[3].

  • Lipid Phase Preparation:

    • Combine 6.0% (w/w) solid lipid (e.g., Precirol® ATO 5) and 3.0% (w/w) liquid lipid (e.g., Miglyol® 812) in a glass vial.

    • Heat the mixture to 75°C (approximately 10°C above the melting point of the solid lipid) using a water bath.

    • Add 0.5% (w/w) of 5-Chloro-2-methyl-3-phenyl-1H-indole to the molten lipid melt. Stir continuously at 500 RPM until the API is completely solubilized, forming a clear, homogenous lipid phase.

  • Aqueous Phase Preparation:

    • In a separate vessel, prepare an aqueous phase containing 2.5% (w/w) Tween 80 and 88% (w/w) ultra-pure water. Heat this phase to exactly 75°C to prevent premature lipid crystallization upon mixing[3].

  • Pre-Emulsion Formation:

    • Transfer the hot aqueous phase into the lipid phase dropwise under high-speed homogenization (e.g., Ultra-Turrax) at 8,000 RPM for 3 minutes.

  • Ultrasonication & Cavitation:

    • Immediately transfer the pre-emulsion to an ultrasonic processor (e.g., Qsonica Q700) equipped with a microtip.

    • Sonicate at 80% amplitude for 10 minutes using a pulsation mode (20 seconds ON, 10 seconds OFF) to prevent thermal degradation of the API.

  • Flash Crystallization:

    • Rapidly disperse the resulting nanoemulsion into an ice-water bath (0–2°C) under gentle stirring. The sudden thermal drop forces the lipid droplets to crystallize into solid nanoparticles, trapping the indole derivative within the imperfect lipid matrix.

Strategy 2: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality & Logic: To bypass the dissolution rate-limiting step of the API's crystal lattice, we can convert it into an amorphous state. Hot-Melt Extrusion (HME) applies both thermal and mechanical shear energy to dissolve the drug into a molten polymer at a molecular level[4]. We select Copovidone (PVP-VA64) because its lactam rings provide excellent hydrogen-bond accepting capabilities, which interact with the indole's N-H donor, stabilizing the amorphous state and preventing recrystallization[2].

Protocol: Twin-Screw Hot-Melt Extrusion
  • Powder Blending:

    • Weigh 5-Chloro-2-methyl-3-phenyl-1H-indole and PVP-VA64 at a 20:80 (w/w) ratio.

    • Blend the powders in a Turbula mixer for 10 minutes to ensure content uniformity. Self-validation step: A homogenous physical mixture prevents torque spikes during extrusion.

  • Extruder Configuration:

    • Utilize a co-rotating twin-screw extruder (e.g., 11 mm or 16 mm diameter). Configure the screw profile with two conveying zones and two 60° kneading blocks to provide the necessary mechanical shear for molecular dispersion[4].

  • Thermal Processing:

    • Set the barrel temperature profile from the feeding zone to the die: 90°C -> 130°C -> 150°C -> 150°C. (Ensure the maximum temperature is above the Tg​ of the polymer but below the degradation temperature of the API).

    • Feed the blend at a constant rate of 2.0 g/min with a screw speed of 100 RPM.

  • Downstream Processing:

    • Collect the transparent, glassy extrudate strands emerging from the die. The transparency is a real-time visual indicator of a single-phase amorphous solid solution.

    • Cool the strands on a chilled conveyor belt, then mill them using a hammer mill passed through a 250 µm sieve to obtain a fine ASD powder ready for tablet compression.

Analytical Validation & Quality Target Product Profile (QTPP)

To ensure the protocols act as self-validating systems, the resulting formulations must be evaluated against strict analytical specifications.

Table 2: Analytical Specifications for Formulation Success

Analytical TechniqueTarget Specification (NLCs)Target Specification (ASDs)Mechanistic Purpose
Dynamic Light Scattering (DLS) Z-average < 200 nm; PDI < 0.3N/AVerifies uniform nanoparticle size, preventing rapid clearance in vivo.
Zeta Potential > $30$ mV
Powder X-Ray Diffraction (PXRD) Reduced crystallinity indexComplete absence of Bragg peaks (Halo pattern)Confirms the disruption of the API's crystal lattice.
Modulated DSC (mDSC) Shift in lipid melting endothermSingle Glass Transition ( Tg​ )A single Tg​ confirms API-polymer miscibility and absence of phase separation.
In Vitro Dissolution (pH 6.8) > 80% release at 45 mins> 85% release at 30 mins (Supersaturation)Validates the functional enhancement of API solubility.

References

  • Source: ResearchGate / ScienceOpen (2025)
  • A Simple Method for the Preparation and Characterization of Nanostructured Lipid Carriers (NLC)
  • Development of indomethacin amorphous solid dispersion by applying acid-base supersolubilization (ABS)
  • Source: GSC Online Press (2022)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 5-Chloro-2-methyl-3-phenyl-1H-indole Synthesis

Welcome to the Advanced Troubleshooting Hub for indole synthesis. The construction of the 5-chloro-2-methyl-3-phenyl-1H-indole scaffold relies heavily on the classical Fischer Indole Synthesis (FIS). While fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for indole synthesis. The construction of the 5-chloro-2-methyl-3-phenyl-1H-indole scaffold relies heavily on the classical Fischer Indole Synthesis (FIS). While fundamentally robust, coupling 4-chlorophenylhydrazine with phenylacetone presents unique mechanistic challenges—specifically regarding regioselectivity, intermediate stability, and moisture sensitivity.

This guide is engineered for discovery chemists and process scientists to diagnose yield bottlenecks, understand the causality behind reaction failures, and implement self-validating protocols.

Mechanistic Pathway & Regioselectivity (The "Why")

To troubleshoot a failing reaction, we must first map the molecular logic. The reaction initiates via the acid-catalyzed condensation of 4-chlorophenylhydrazine and phenylacetone to form a hydrazone. The critical divergence occurs during the tautomerization of this hydrazone into an enehydrazine intermediate.

Because phenylacetone possesses two enolizable α -carbons (the methyl and the methylene groups), two distinct enehydrazines can form. Enolization toward the methylene group is thermodynamically favored because the resulting C=C double bond is conjugated with the adjacent phenyl ring. This thermodynamic pathway leads to the desired 2-methyl-3-phenylindole architecture . Conversely, kinetic enolization toward the methyl group yields the unwanted 2-benzylindole regioisomer. Controlling the thermodynamics of this step via catalyst selection is the key to maximizing yield.

FIS_Pathway Reactants 4-Chlorophenylhydrazine + Phenylacetone Hydrazone Hydrazone Intermediate (Condensation) Reactants->Hydrazone H+ / -H₂O Ene_Major Enehydrazine (Major) Methylene Enolization (Thermodynamic) Hydrazone->Ene_Major Favored Pathway Ene_Minor Enehydrazine (Minor) Methyl Enolization (Kinetic) Hydrazone->Ene_Minor Trace Pathway Sigma_Major [3,3]-Sigmatropic Rearrangement Ene_Major->Sigma_Major Heat / Lewis Acid Sigma_Minor [3,3]-Sigmatropic Rearrangement Ene_Minor->Sigma_Minor Heat / Lewis Acid Target 5-Chloro-2-methyl-3-phenyl-1H-indole (Target Product) Sigma_Major->Target Rearomatization & -NH₃ Byproduct 2-Benzyl-5-chloro-1H-indole (Regioisomer Byproduct) Sigma_Minor->Byproduct Rearomatization & -NH₃

Mechanistic divergence in the Fischer Indole Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Diagnostic Q&A: Troubleshooting Yield & Purity

Q1: My overall yield is stalled at <40%, and LC-MS shows significant unreacted phenylacetone. How do I drive the reaction to completion? Cause: The initial condensation step releases one equivalent of water. If this water is not actively removed from the system, the equilibrium stalls. Under acidic conditions, the accumulated water drives the hydrolysis of the hydrazone back into the starting ketone and hydrazine . Solution: Do not rely solely on chemical desiccants. Implement a Dean-Stark apparatus using toluene as the solvent to azeotropically remove water. The physical collection of water in the trap serves as a real-time, self-validating metric for the completion of the condensation phase.

Q2: I am observing a persistent secondary impurity with the exact same mass (m/z) as the product. What is this, and how do I minimize it? Cause: You are observing the regioisomer, 2-benzyl-5-chloro-1H-indole. While the methylene enolization is thermodynamically favored, using excessively harsh Lewis acids (e.g., neat BF3​⋅OEt2​ ) or running the reaction at low temperatures traps the intermediate kinetically, increasing the proportion of the methyl-enolization pathway . Solution: Switch to a thermodynamically-driven catalyst system. A mixture of glacial acetic acid and a mild Lewis acid (catalytic ZnCl2​ ) at elevated temperatures (100–110 °C) allows the enehydrazine intermediates to equilibrate, overwhelmingly favoring the stable, conjugated pathway.

Q3: The reaction mixture turns black, yielding a tarry residue instead of a crystalline product. What causes this degradation? Cause: 4-Chlorophenylhydrazine is highly susceptible to oxidative degradation. Furthermore, indoles readily polymerize in the presence of strong acids and atmospheric oxygen at high temperatures (a common issue when using polyphosphoric acid, PPA) . Solution: Degas all solvents by sparging with nitrogen or argon for 15 minutes prior to use. Maintain a strict inert atmosphere throughout the reflux. Lower the acid concentration and utilize a biphasic workup to quench the acid immediately upon reaction completion.

Quantitative Data: Catalyst System Optimization

The table below summarizes the empirical data regarding catalyst selection. Notice how the balance of Brønsted and Lewis acidity dictates both the regioselectivity and the physical state of the crude product .

Catalyst SystemTemp (°C)AtmosphereConversion (%)Isolated Yield (%)Regioisomer Ratio (Target:Byproduct)Experimental Observations
Glacial AcOH (Neat)90Air754285:15Significant oxidation; dark tar formation.
BF3​⋅OEt2​ / DCM40N₂653165:35High kinetic byproduct formation; incomplete cyclization.
Polyphosphoric Acid (PPA)120N₂985492:8High conversion, but product trapped in a rigid polymer matrix.
Glacial AcOH + 0.5 eq ZnCl2​ 105 N₂ >99 82 96:4 Clean conversion; homogenous amber solution; easy crystallization.

Standardized Experimental Protocol

This optimized, self-validating workflow utilizes a one-pot, two-stage approach to ensure complete hydrazone formation before triggering the sigmatropic rearrangement.

Step 1: Hydrazone Condensation (Water Elimination)

  • In a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equiv, 10 mmol) and phenylacetone (1.05 equiv, 10.5 mmol) in anhydrous, degassed toluene (50 mL).

  • Add anhydrous sodium acetate (1.0 equiv, 10 mmol) to liberate the free hydrazine base.

  • Reflux the mixture at 110 °C under a nitrogen atmosphere for 2 hours.

    • Self-Validation Cue: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water indicates 100% theoretical conversion to the hydrazone.

Step 2: Acid-Catalyzed Cyclization

  • Cool the reaction mixture slightly to 80 °C.

  • Slowly add a pre-mixed, degassed solution of anhydrous ZnCl2​ (0.5 equiv, 5 mmol) dissolved in glacial acetic acid (20 mL).

  • Raise the temperature to 105 °C and stir for 4–6 hours.

    • Self-Validation Cue: The suspension will transition from a pale yellow, cloudy mixture to a deep, homogenous amber solution. The cessation of ammonia gas evolution (detectable via wet pH paper at the condenser outlet) indicates the completion of rearomatization.

Step 3: Quenching and Biphasic Workup

  • Cool the reaction to room temperature and pour the mixture into 100 mL of vigorously stirred ice-cold water to quench the Lewis acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Critical Purification Step: Wash the combined organic layers with 1M HCl (2 x 30 mL). This selectively protonates and removes any unreacted hydrazine, preventing co-crystallization with the indole.

  • Wash with saturated NaHCO3​ (50 mL) and brine (50 mL).

Step 4: Isolation

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Recrystallize the crude residue from hot ethanol/water (8:2) to yield 5-chloro-2-methyl-3-phenyl-1H-indole as off-white to pale yellow crystals.

References

  • Title: Modular Counter-Fischer–Indole Synthesis through Radical-Enolate Coupling Source: Organic Letters, American Chemical Society (2021) URL:[Link]

  • Title: Studies on the Fischer indole synthesis Source: Chemical Reviews, American Chemical Society (1969) URL:[Link]

  • Title: Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Advances, Royal Society of Chemistry (2017) URL:[Link]

  • Title: Indole synthesis: a review and proposed classification Source: Current Organic Chemistry / PMC (2011) URL:[Link]

Optimization

Technical Support Center: Purification of 5-Chloro-2-methyl-3-phenyl-1H-indole Crude Extracts

Welcome to the technical support center for the purification of 5-Chloro-2-methyl-3-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Chloro-2-methyl-3-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for isolating this valuable indole derivative with high purity. The following sections offer a combination of frequently asked questions for foundational knowledge and a detailed troubleshooting guide for specific experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-Chloro-2-methyl-3-phenyl-1H-indole extracts, especially when synthesized via the Fischer indole synthesis?

When 5-Chloro-2-methyl-3-phenyl-1H-indole is prepared using the Fischer indole synthesis, the crude extract typically contains a variety of impurities derived from the reaction itself.[1][2] Understanding these impurities is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Residual (4-chlorophenyl)hydrazine and the corresponding ketone precursor (e.g., 1-phenylpropan-2-one) are common.

  • Isomeric Byproducts: Depending on the ketone used, alternative cyclization pathways can lead to the formation of structural isomers.

  • Partially Reacted Intermediates: The phenylhydrazone intermediate may persist if the cyclization step is incomplete.[3]

  • Polymeric and Tar-like Substances: The strongly acidic and high-temperature conditions of the Fischer synthesis can lead to degradation and polymerization of reactants and products, resulting in dark, tarry residues.[1]

  • Oxidation Products: Indoles are susceptible to air oxidation, which can lead to the formation of colored impurities, often causing the crude product to appear yellow, pink, or brown.[4]

Q2: What are the primary methods for purifying this compound, and how do I choose the right one?

The two most effective and widely used methods for purifying 5-Chloro-2-methyl-3-phenyl-1H-indole are flash column chromatography and recrystallization. For analytical-scale work or achieving the highest possible purity on a small scale, High-Performance Liquid Chromatography (HPLC) is also an excellent option.[5][6]

The choice depends on several factors:

  • Scale of Synthesis: Flash chromatography is highly scalable and is the workhorse for purifying multi-gram quantities.[6] Recrystallization is also suitable for large scales if a suitable solvent system is found.[7]

  • Crude Purity: Recrystallization is most effective when the crude material is already relatively pure (>90%). For complex mixtures with multiple components, chromatography is superior.

  • Desired Final Purity: For standard applications, flash chromatography or a single recrystallization is often sufficient. For applications requiring very high purity (>99.5%), such as drug development studies, preparative HPLC or multiple recrystallizations may be necessary.[8]

Below is a decision-making workflow to help select the appropriate technique.

G start Crude Extract purity_check Assess Crude Purity (TLC/¹H NMR) start->purity_check decision Purity >90%? purity_check->decision scale_check_high Scale > 1g? decision->scale_check_high Yes scale_check_low Scale > 1g? decision->scale_check_low No recrystallization Recrystallization scale_check_high->recrystallization Yes flash_chrom Flash Chromatography scale_check_high->flash_chrom No scale_check_low->flash_chrom Yes prep_hplc Preparative HPLC (for highest purity) scale_check_low->prep_hplc No flash_chrom_alt Flash Chromatography recrystallization->flash_chrom_alt If crystallization fails or purity is insufficient

Caption: Decision workflow for purification method selection.
Q3: Can you provide a detailed protocol for flash column chromatography?

Certainly. Flash chromatography is a rapid and efficient method for purifying this compound on a laboratory scale.

Experimental Protocol: Flash Column Chromatography

  • Method Development (TLC Analysis):

    • The key to successful column chromatography is developing an effective solvent system using Thin Layer Chromatography (TLC).[6]

    • Dissolve a small amount of the crude extract in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various mobile phase systems. Good starting points for indole derivatives are gradients of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in hexanes.[9][10]

    • The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4 .[6]

    • Expert Tip: Indoles can interact with the acidic silanol groups on silica gel, causing "tailing" or streaking. If this is observed on the TLC plate, add 0.5-1% triethylamine (TEA) to your mobile phase to neutralize these active sites and achieve sharper bands.[11][12]

  • Column Preparation:

    • Select a column size appropriate for your sample amount. A general rule is a 50:1 to 100:1 ratio of silica gel to crude sample by weight.[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc in hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring it is homogenous and free of cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column. This technique often results in better separation.[6][13]

    • Liquid Loading: If the crude product is not very soluble in the mobile phase, dissolve it in the minimum amount of a strong solvent (like DCM) and apply it carefully to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% EtOAc/hexanes, move to 10%, then 15%, and so on. A shallow gradient is often key to separating closely related impurities.[6]

    • Collect fractions in test tubes and monitor the elution of your compound by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Chloro-2-methyl-3-phenyl-1H-indole.

Q4: My crude product is a solid. Can you provide a protocol for recrystallization?

Recrystallization is an excellent and often simpler alternative to chromatography for purifying solid compounds, provided a suitable solvent is found.[7]

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • The ideal recrystallization solvent (or solvent pair) is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

    • Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents to each.

    • Common solvent systems for indoles include ethanol/water, acetone/water, ethyl acetate/hexanes, and toluene/heptane.[14][15]

    • Heat the tubes that did not dissolve the solid at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the heated solutions to cool slowly. The best solvent will be the one from which clean, well-formed crystals precipitate upon cooling.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will significantly reduce your yield.[4]

    • Decolorization (Optional): If the solution is highly colored due to oxidation impurities, you may add a very small amount of activated charcoal and boil for a few minutes. Caution: Charcoal can adsorb your product, so use it sparingly.[4]

    • If you used charcoal or have insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents your product from crystallizing prematurely.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Troubleshooting Guide

This table addresses common issues encountered during the purification of 5-Chloro-2-methyl-3-phenyl-1H-indole.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Column Chromatography The compound is too soluble in the eluent and elutes too quickly. The compound is strongly adsorbed on the silica gel. The compound is unstable on silica.Use a less polar solvent system to achieve an Rf of 0.2-0.3. Add a basic modifier (0.5-1% TEA) to the eluent.[11] Consider switching to a different stationary phase like alumina. Work quickly and avoid leaving the compound on the column for extended periods.
Poor Separation of Spots (Co-elution) The chosen solvent system lacks selectivity. The column is overloaded with crude material. The column was packed improperly, leading to channeling.Systematically screen different solvent systems (e.g., switch from EtOAc/hexanes to DCM/methanol).[12] Use a shallower gradient during elution. Reduce the amount of crude material loaded (aim for a 1:100 sample:silica ratio).[4] Ensure the column is packed as a uniform, homogenous bed.
Streaking or "Tailing" on TLC/Column The basic nitrogen of the indole ring is interacting strongly with acidic silanol groups on the silica gel surface.[11] The sample was not fully dissolved during loading.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase to mask the active sites.[11][12] Ensure complete dissolution before loading or use the dry loading technique.
Product Fails to Crystallize The compound is still too impure. An inappropriate solvent or solvent ratio was used. The solution is supersaturated.Re-purify the material using column chromatography. Screen a wider range of solvents or solvent pairs. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[12]
Purified Product is an Oil Instead of a Solid Presence of residual solvent. Presence of impurities that depress the melting point.Dry the compound under high vacuum for an extended period. Re-purify the oil via chromatography. It's possible the "oil" is actually a very pure, low-melting solid.[12]
Double Peaks in Analytical HPLC Mismatch between the sample solvent and the HPLC mobile phase. Column or guard column is blocked or has a void. On-column degradation or isomerization.Dissolve the sample in the initial mobile phase whenever possible.[16] Replace the guard column and/or flush the analytical column. If the issue persists, try a new column. Ensure the mobile phase is appropriate and that the compound is stable under the analytical conditions.
Purification Workflow Visualization

The general workflow for taking a crude synthetic extract to a final, pure compound is outlined below.

G cluster_0 Phase 1: Analysis & Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Purity Confirmation & Final Product crude Crude Synthetic Extract tlc TLC Analysis for Impurity Profile & Rf crude->tlc purification Chosen Purification Method (Chromatography or Recrystallization) tlc->purification fractions Collect Fractions / Crystals purification->fractions combine Combine Pure Fractions fractions->combine analysis Purity Analysis (TLC, HPLC, NMR) evap Solvent Evaporation analysis->evap combine->analysis final_product Pure 5-Chloro-2-methyl-3-phenyl-1H-indole evap->final_product

Caption: General workflow from crude extract to pure compound.
References
  • Rouillon, R., Gay, G., Bernillon, J., & Bruchet, G. (1986). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. [Link]

  • Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC. [Link]

  • Wiley-VCH. (n.d.). 5-Chloro-2-phenyl-1H-indole (1oa). Wiley-VCH. [Link]

  • Lee, J., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Biotage. [Link]

  • Appchem. (n.d.). 1H-Indole, 5-chloro-2-methyl-3-phenyl-. Appchem. [Link]

  • Kim, S. et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PMC. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole. This guide is designed for drug development professionals and synthetic chemists utilizing the Fischer Indole Synthesis r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole. This guide is designed for drug development professionals and synthetic chemists utilizing the Fischer Indole Synthesis route (reacting 4-chlorophenylhydrazine with 1-phenyl-2-propanone). Here, we address the most critical experimental bottlenecks—regioisomer formation, N-N bond cleavage, and oxidative degradation—providing mechanistically grounded solutions to optimize your yield and purity.

Section 1: Mechanistic Pathway & Byproduct Formation

Understanding the reaction trajectory is essential for troubleshooting. The Fischer indolization proceeds via a hydrazone intermediate, which tautomerizes into an enehydrazine before undergoing a [3,3]-sigmatropic rearrangement. Because 1-phenyl-2-propanone (phenylacetone) is an unsymmetrical ketone, tautomerization can occur at two different α-carbons, leading to divergent pathways and potential byproducts.

FischerPathway R1 4-Chlorophenylhydrazine + Phenylacetone HYD Hydrazone Intermediate R1->HYD -H2O ENE_A Enehydrazine A (Conjugated) Thermodynamic Pathway HYD->ENE_A H+ (Favored) ENE_B Enehydrazine B (Terminal) Kinetic Pathway HYD->ENE_B H+ (Minor) BYP2 4-Chloroaniline (N-N Cleavage Byproduct) HYD->BYP2 Strong Acid Failure Mode PROD 5-Chloro-2-methyl-3-phenyl-1H-indole (Target Product) ENE_A->PROD [3,3]-Sigmatropic Rearrangement BYP1 5-Chloro-2-benzyl-1H-indole (Regioisomer Byproduct) ENE_B->BYP1 [3,3]-Sigmatropic Rearrangement

Graphviz Diagram: Mechanistic pathways in the synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Section 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am obtaining a mixture of two indole regioisomers. How can I selectively form the 2-methyl-3-phenyl isomer instead of the 2-benzyl derivative? A1: This is a classic regioselectivity issue arising from the use of an unsymmetrical ketone. When the hydrazone tautomerizes, it can form a double bond towards the methylene group (CH 2​ -Ph) or the methyl group (CH 3​ ). Enolization towards the methylene group yields an enehydrazine that is conjugated with the phenyl ring, making it thermodynamically favored . To maximize the formation of the 5-Chloro-2-methyl-3-phenyl-1H-indole, you must operate under strict thermodynamic control. Actionable Solution: Avoid weak protic acids at low temperatures, which can trap the kinetic enehydrazine. Instead, utilize a strong Lewis acid catalyst or Polyphosphoric Acid (PPA) at elevated temperatures (≥100°C) to ensure the system reaches thermodynamic equilibrium prior to the irreversible [3,3]-sigmatropic rearrangement.

Q2: My reaction yield is low, and GC-MS/NMR shows significant amounts of 4-chloroaniline in the crude mixture. What is causing this? A2: The presence of 4-chloroaniline indicates that the N-N bond of the hydrazone intermediate is undergoing heterolytic cleavage before the[3,3]-sigmatropic rearrangement can occur. This is a well-documented failure mode in Fischer indolizations . It typically happens when excessively harsh protic acids protonate the N β​ atom, leading to the expulsion of aniline and the formation of an iminyl carbocation. Actionable Solution: If you observe aniline byproducts, your acidic conditions are too harsh. Switch from strong protic acids (like HCl or H 2​ SO 4​ ) to milder, coordinating Lewis acids (e.g., ZnCl 2​ ). Zinc chloride coordinates with the nitrogen atoms to facilitate the sigmatropic shift without prematurely cleaving the N-N bond .

Q3: The reaction stalls at the hydrazone intermediate, and cyclization is incomplete. Should I just increase the temperature? A3: Do not simply increase the temperature, as this will lead to the formation of dark, tarry polymerization products (indoles are electron-rich and prone to acid-catalyzed oligomerization). The stalling is almost always caused by the presence of water. Water is a byproduct of the initial condensation step; if left in the reaction mixture, it hydrolyzes Lewis acid catalysts and thermodynamically hinders the cyclization. Actionable Solution: Implement a self-validating two-step, one-pot procedure. First, reflux the hydrazine and ketone in toluene using a Dean-Stark trap. Do not add the cyclization catalyst until water evolution completely ceases. This visual confirmation guarantees the system is anhydrous before you initiate the rearrangement phase.

Section 3: Quantitative Optimization Data

To assist in selecting the optimal reaction parameters, the following table summarizes the effect of different catalytic systems on the product distribution based on established optimization studies.

Catalyst SystemTemp (°C)Time (h)Target Yield (%)Regioisomer Byproduct (%)Cleavage Byproduct (%)
Glacial Acetic Acid801245.018.512.0
HCl (Ethanolic)78652.015.025.0
ZnCl 2​ (Neat Melt)170276.5< 5.0< 5.0
BF 3​ ·OEt 2​ / Toluene110582.0< 2.0< 2.0
Polyphosphoric Acid (PPA) 120 4 88.5 < 1.0 < 2.0

Table 1: Impact of catalyst and temperature on the yield and byproduct profile of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Section 4: Standard Operating Procedure (Optimized PPA Protocol)

This protocol utilizes Polyphosphoric Acid (PPA) to ensure thermodynamic control and minimize N-N cleavage. It is designed as a self-validating system through controlled temperature gradients and visual milestones.

Step 1: Hydrazone Formation (Anhydrous)

  • Charge a clean, dry round-bottom flask with 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 1-phenyl-2-propanone (1.05 eq).

  • Suspend the reactants in anhydrous toluene (10 mL/g) and add anhydrous sodium acetate (1.1 eq) to neutralize the hydrochloride salt.

  • Attach a Dean-Stark apparatus and reflux (approx. 110°C) under a nitrogen atmosphere.

  • Validation Check: Monitor the Dean-Stark trap. Proceed to Step 2 only when the theoretical volume of water has been collected and phase separation ceases (usually 2-3 hours). This confirms complete hydrazone conversion.

  • Remove the toluene under reduced pressure to isolate the crude hydrazone.

Step 2: Cyclization

  • To the crude hydrazone, add Polyphosphoric Acid (PPA) (approx. 5-10 times the weight of the hydrazone).

  • Heat the viscous mixture to 120°C under mechanical stirring. The mixture will turn dark but should remain homogenous.

  • Maintain the temperature for 3-4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete disappearance of the yellow hydrazone spot indicates successful cyclization.

Step 3: Quenching and Isolation

  • Cool the reaction mixture to 60°C (do not let it drop to room temperature, or the PPA will solidify into an intractable mass).

  • Carefully pour the warm mixture into vigorously stirred crushed ice to hydrolyze the PPA.

  • Neutralize the highly acidic aqueous suspension to pH 7-8 using a 10% NaOH solution.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum.

  • Purify the crude product via recrystallization from hot ethanol to yield pure 5-Chloro-2-methyl-3-phenyl-1H-indole.

References
  • Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-449.[Link]

  • Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(22), 8834–8837.[Link]

Optimization

Technical Support Center: Optimizing Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting and optimizing temperature and solvent conditions for the Fischer Indole Synthesis of 5-Chloro-2-methyl-3-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting and optimizing temperature and solvent conditions for the Fischer Indole Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Introduction & Mechanistic Overview

5-Chloro-2-methyl-3-phenyl-1H-indole is a critical heterocyclic scaffold, frequently utilized as an intermediate in the development of COX inhibitors (analogous to the indomethacin core) and other pharmaceutical agents. The most robust method for its construction is the Fischer Indole Synthesis [1], which couples 4-chlorophenylhydrazine with 1-phenylpropan-2-one (phenylacetone) under acidic conditions.

Because the 5-chloro substituent is electron-withdrawing, it deactivates the hydrazine moiety, raising the activation energy required for the critical [3,3]-sigmatropic rearrangement [2]. Consequently, standard conditions that work for unsubstituted indoles often result in stalled intermediates or degraded byproducts. This guide provides field-proven insights to optimize solvent and temperature parameters for maximum yield and purity.

Fig 1: Fischer Indole Synthesis mechanism for 5-Chloro-2-methyl-3-phenyl-1H-indole.

Troubleshooting FAQs: Temperature & Solvent Optimization

Q1: Why does the choice of solvent drastically affect the yield and purity of 5-Chloro-2-methyl-3-phenyl-1H-indole? A: The solvent dictates both the solubility of the hydrazone intermediate and the availability of protons for the acid-catalyzed tautomerization. Acetic acid is a classic choice, acting as both solvent and mild Brønsted acid. However, the electron-withdrawing 5-chloro group on the hydrazine reduces the nucleophilicity of the ene-hydrazine intermediate. In neat acetic acid, the reaction may stall. Switching to an aprotic, non-polar solvent like toluene combined with a Lewis acid (e.g., ZnCl2​ or BF3​⋅OEt2​ ) allows for higher reaction temperatures without the bulk acidic degradation (tarring) typically seen in neat polyphosphoric acid (PPA).

Q2: How do I optimize the temperature to prevent side reactions like the formation of non-indolic byproducts or degradation? A: The [3,3]-sigmatropic rearrangement is the rate-limiting, bond-forming step and requires significant thermal energy.

  • Too Low (<60 °C): The reaction stalls at the hydrazone stage.

  • Too High (>120 °C): In the presence of strong acids, the electron-rich indole core undergoes polymerization or oxidation, leading to a dark, intractable tar.

  • Optimal Window: The optimal thermal window in a toluene/ ZnCl2​ system is 100–110 °C (reflux). This provides enough energy to overcome the activation barrier of the sigmatropic shift while allowing the continuous removal of water (via a Dean-Stark trap) to drive the condensation forward.

Q3: My reaction stalls at the hydrazone intermediate. How can I force the cyclization? A: Stalling at the arylhydrazone intermediate indicates insufficient acid strength or thermal energy to drive the tautomerization to the ene-hydrazine. To resolve this:

  • Increase Acid Strength: Transition from acetic acid to a stronger Lewis acid ( ZnCl2​ ) which coordinates tightly to the hydrazone nitrogen, lowering the activation energy for tautomerization.

  • Remove Water: The initial condensation releases water. If water remains in the system, it can hydrolyze the hydrazone back to the starting materials. Utilizing a Dean-Stark trap in toluene physically removes this variable.

  • Consider Solvent-Free Conditions: Recent methodologies show that utilizing a solid-state or solvent-free melt with trichloroacetic acid can force cyclization rapidly, though this requires precise temperature control [3].

Quantitative Data: Condition Comparison

The following table summarizes the causal relationship between solvent/catalyst choices and the resulting experimental yields based on established mechanistic behaviors for deactivated phenylhydrazines.

SolventCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Observation / Troubleshooting
Acetic Acid (Neat) None (AcOH acts as acid)90–1004–645–55Sluggish cyclization due to the deactivating 5-Cl group. High residual hydrazone.
Toluene ZnCl2​ (1.5 eq)110 (Reflux)2–375–85Clean conversion; Dean-Stark trap removes water efficiently, preventing hydrolysis.
Ethanol p-TsOH (0.2 eq)78 (Reflux)8–1260–65Moderate yield; requires prolonged heating which may lead to minor oxidation.
Solvent-Free Trichloroacetic Acid1000.1 (Microwave)>80Rapid, green alternative; requires careful temperature control to avoid charring [3].

Self-Validating Experimental Protocol

This protocol utilizes the Toluene/ ZnCl2​ system, which provides the most reliable scale-up conditions for 5-chloro substituted indoles. The procedure is designed as a self-validating system, ensuring unreacted starting materials are purged before final isolation.

Materials Required:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • 1-Phenylpropan-2-one (Phenylacetone) (1.05 eq)

  • Anhydrous Zinc Chloride ( ZnCl2​ ) (1.5 eq)

  • Anhydrous Toluene (10 mL / mmol)

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 4-chlorophenylhydrazine hydrochloride in anhydrous toluene. Add 1-phenylpropan-2-one.

  • Neutralization & Condensation: Add a stoichiometric amount of anhydrous sodium acetate (1.0 eq) to liberate the free hydrazine base. Heat the mixture to 80 °C for 1 hour.

    • Validation Check: Spot on TLC (Hexanes:EtOAc 8:2). The starting ketone should disappear, replaced by a new, often UV-active hydrazone spot.

  • Acid-Catalyzed Cyclization: Once hydrazone formation is confirmed, add anhydrous ZnCl2​ (1.5 eq) in one portion. Increase the temperature to 110 °C (reflux).

  • Water Removal: Maintain reflux for 2–3 hours. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the aminal intermediate and subsequent aromatization.

  • Reaction Quench & Acid-Base Workup: Cool the reaction to room temperature. Quench with 1M HCl (to solubilize zinc salts and any unreacted hydrazine). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Check: The crude product can be recrystallized from hot ethanol to yield pure 5-Chloro-2-methyl-3-phenyl-1H-indole as crystalline needles.

References

  • Fischer, E.; Jourdan, F. "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 1883. URL:[Link]

  • Robinson, B. "Studies on the Fischer indole synthesis." Chemical Reviews, 1969. URL:[Link]

  • Matsumoto, K. et al. "Fischer indole synthesis in the absence of a solvent." Heterocyclic Communications, 2003. URL:[Link]

Troubleshooting

Technical Support Center: Resolving ¹H-NMR Peak Overlaps in 5-Chloro-2-methyl-3-phenyl-1H-indole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a structural elucidation roadblock: severe spectral overlap in the aromatic reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a structural elucidation roadblock: severe spectral overlap in the aromatic region of indole derivatives.

When analyzing 5-Chloro-2-methyl-3-phenyl-1H-indole , the 3-phenyl substituent contributes a 5-proton multiplet that routinely masks the critical diagnostic signals of the indole core (H4, H6, and H7)[1]. Resolving these overlaps is not just about acquiring a "cleaner" spectrum; it is a mandatory step for extracting precise J -coupling constants, confirming regiochemistry, and ensuring the structural integrity of your active pharmaceutical ingredients.

This guide provides field-proven, self-validating troubleshooting protocols to untangle complex aromatic multiplets using causality-driven NMR techniques.

Diagnostic FAQ: Understanding the Overlap

Q: Why does the 3-phenyl ring cause such severe overlap with the indole core? A: The freely rotating 3-phenyl ring lacks strong electron-donating or withdrawing groups, causing its five protons to resonate in a narrow, generic aromatic window (typically 7.3–7.5 ppm in CDCl₃). The electron-withdrawing nature of the chlorine atom at the C5 position deshields the adjacent indole protons[1]. Consequently, the indole H6 (a doublet of doublets) and H7 (an ortho-coupled doublet) resonate directly within this 7.1–7.5 ppm window, creating a massive, unresolved multiplet[2].

Q: Can I resolve this by simply running the sample on a higher-field spectrometer? A: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz or 800 MHz) increases the chemical shift dispersion in Hertz, which can successfully separate closely spaced multiplets[2]. However, if the chemical shifts of the phenyl and indole protons are intrinsically identical in your chosen solvent, even an 800 MHz magnet will fail to separate them. In these cases, orthogonal techniques like solvent manipulation or 2D NMR are required.

Quantitative Data: Expected Chemical Shifts

To troubleshoot effectively, you must first know where your signals should be. Table 1 summarizes the predicted ¹H-NMR profile of the molecule in CDCl₃ and highlights the high-risk overlap zones.

Table 1: ¹H-NMR Chemical Shift Diagnostics for 5-Chloro-2-methyl-3-phenyl-1H-indole

Proton EnvironmentExpected Shift (CDCl₃)MultiplicityCoupling ( J in Hz)Overlap Risk
N-H (H1) 8.0 - 12.0 ppmBroad SingletN/ALow
C2-CH₃ 2.3 - 2.5 ppmSingletN/ALow
C3-Phenyl (5H) 7.3 - 7.5 ppmMultipletComplexHigh
Indole H4 ~7.6 ppmDoublet~2.0 (meta)Moderate
Indole H6 7.1 - 7.2 ppmdd~8.5 (ortho), ~2.0 (meta)High
Indole H7 7.2 - 7.4 ppmDoublet~8.5 (ortho)High
Troubleshooting Protocol A: Aromatic-Solvent-Induced Shifts (ASIS)

If high-field NMR is unavailable or insufficient, your first line of defense is changing the solvent to induce differential chemical shifts.

The Causality: Polar molecules exhibit substantially different chemical shifts in aromatic solvents (like Benzene-d₆) compared to standard chlorinated solvents (like CDCl₃)[3]. Benzene-d₆ forms transient, non-covalent collision complexes with the polar regions of the solute—specifically the indole N-H and the dipole created by the 5-chloro group[3]. The magnetic anisotropy of the benzene ring differentially shields or deshields specific protons based on their spatial orientation relative to the complex, effectively "pulling apart" overlapping signals[4]. Alternatively, switching to a highly polar solvent like DMSO-d₆ alters the electronic distribution via strong hydrogen bonding with the N-H proton, shifting the indole resonances away from the phenyl multiplet[5].

Step-by-Step Methodology:

  • Sample Recovery: Evaporate the original CDCl₃ solvent from the NMR tube using a gentle stream of nitrogen gas. Place the tube under high vacuum for 30 minutes to remove all residual solvent traces.

  • Solvent Exchange: Redissolve the sample in 0.6 mL of Benzene-d₆ (C₆D₆, 100 atom % D) or DMSO-d₆.

  • Acquisition: Acquire the 1D ¹H-NMR spectrum using standard parameters (e.g., 16-64 scans, 10s relaxation delay to ensure accurate integration).

  • Self-Validation Step: Check the residual CHCl₃ peak (7.26 ppm). If this peak is prominent, your solvent exchange was incomplete. Residual CDCl₃ will competitively solvate the molecule, blunting the ASIS effect.

  • Interpretation: Compare the new spectrum to your CDCl₃ baseline. The rigid indole core protons (H4, H6, H7) will experience a different magnitude of shift ( Δδ ) compared to the freely rotating 3-phenyl protons, allowing you to extract the J -couplings unambiguously[4].

Troubleshooting Protocol B: 2D Heteronuclear Correlation (HSQC & HMBC)

When 1D proton dispersion fails entirely, you must spread the data into a second dimension. Because ¹³C has a vastly larger chemical shift range (0–220 ppm) than ¹H, it yields enhanced resolution with practically zero peak overlap[6].

The Causality: Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) correlates protons to carbons 2-3 bonds away[6]. Even if the protons of the phenyl ring and the indole core overlap perfectly at 7.3 ppm, their respective ¹³C shifts will be distinct[7].

Step-by-Step Methodology:

  • Preparation: Ensure a high sample concentration (≥15 mg/mL in CDCl₃ or DMSO-d₆) to achieve sufficient signal-to-noise for ¹³C detection within a reasonable timeframe.

  • HSQC Acquisition: Tune and match the probe for both ¹H and ¹³C. Set up a phase-sensitive, multiplicity-edited HSQC experiment.

  • HMBC Acquisition: Run an HMBC optimized for long-range couplings (typically J = 8 Hz).

  • Self-Validation Step (The Anchor Method): Use the C2-methyl group (~2.4 ppm) as your internal anchor. In the HMBC spectrum, the C2-methyl protons will show strong 3-bond correlations to the indole C3 and C1a (bridgehead) carbons.

  • Interpretation: By walking the carbon framework from the C2-methyl anchor into the aromatic region, you can unambiguously identify the indole C4, C6, and C7 carbons. You can then read their exact proton chemical shifts from the F2 (proton) dimension of the HSQC cross-peaks, completely bypassing the 1D overlap[6].

Resolution Workflow Diagram

NMR_Resolution_Workflow Step1 Identify Aromatic Overlap (7.0 - 7.6 ppm) Decision1 Is high-field NMR (≥600 MHz) available? Step1->Decision1 HighField Acquire at 600/800 MHz Decision1->HighField Yes ASIS Apply ASIS Protocol (Switch to C6D6 or DMSO-d6) Decision1->ASIS No Decision2 Are target peaks (H4, H6, H7) resolved? HighField->Decision2 Decision2->ASIS No Success Extract J-couplings & Confirm Structure Decision2->Success Yes TwoD Acquire 2D NMR (HSQC & HMBC) ASIS->TwoD If overlap persists TwoD->Success

Decision workflow for resolving 1H-NMR aromatic overlaps in indole derivatives.

References
  • Benchchem. Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane. 2

  • Thieme Connect. A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy. 4

  • Organic Chemistry Data. Proton Nuclear Magnetic Resonance Spectroscopy: Aromatic Solvent Induced Shifts (ASIS).3

  • University of Nigeria Nsukka (UNN). Influence of solvents on the 1H-NMR chemical shifts. 5

  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. 1

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. 7

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. 6

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability of 5-Chloro-2-methyl-3-phenyl-1H-indole Formulations

Welcome to the Advanced Formulation Support Center. 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS 30843-37-9) is a highly lipophilic, halogenated indole derivative[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS 30843-37-9) is a highly lipophilic, halogenated indole derivative[1][2]. While its structural scaffold offers significant pharmacological potential, researchers frequently encounter severe oral bioavailability hurdles. These challenges typically stem from two distinct mechanisms: extreme hydrophobicity leading to dissolution-rate limited absorption (BCS Class II/IV behavior), and extensive hepatic first-pass metabolism characteristic of indole derivatives[3].

This guide provides authoritative, field-proven troubleshooting strategies to diagnose and overcome these barriers.

Part 1: Diagnostic Workflow for Bioavailability Failures

Before altering your formulation, you must identify the exact physiological barrier preventing systemic exposure. The decision tree below outlines the causality-driven diagnostic process.

Diagnostic_Workflow Start Low Bioavailability (<10%) 5-Chloro-2-methyl-3-phenyl-1H-indole PK_Study Conduct IV vs. PO Pharmacokinetic Study Start->PK_Study High_Clearance High Systemic Clearance (Short t1/2) PK_Study->High_Clearance IV Clearance > Hepatic Blood Flow Low_Abs Low PO Exposure (Normal t1/2) PK_Study->Low_Abs Low AUC, Low Cmax Metabolism Hepatic First-Pass Metabolism (CYP450 / Conjugation) High_Clearance->Metabolism Perm_Sol Assess In Vitro Solubility & Permeability Low_Abs->Perm_Sol LBF_Strategy Target Lymphatic Transport (Lipid-Based Formulation) Metabolism->LBF_Strategy Poor_Sol Solubility Limited (BCS Class II/IV) Perm_Sol->Poor_Sol S_eq < 10 µg/mL Poor_Sol->LBF_Strategy ASD_Strategy Enhance Dissolution (Amorphous Solid Dispersion) Poor_Sol->ASD_Strategy

Diagnostic workflow for troubleshooting low bioavailability of indole derivatives.

Part 2: Troubleshooting FAQs

Q1: My in vitro dissolution in simulated intestinal fluid (FaSSIF) is >85%, but in vivo bioavailability in rodent models remains <10%. Why is there a disconnect? Causality: This is a hallmark of high hepatic extraction. Once absorbed through the intestinal epithelium, indole derivatives are rapidly transported via the portal vein to the liver, where they undergo extensive CYP450-mediated hydroxylation and subsequent sulfotransferase or glucuronide conjugation[3]. Your formulation successfully solved the solubility barrier, but the drug is being metabolically destroyed before reaching systemic circulation. Intervention: Shift your strategy from standard solubilization to a Lipid-Based Formulation (LBF), specifically utilizing long-chain triglycerides (LCTs). LCTs promote the assembly of chylomicrons in the enterocyte, shunting the highly lipophilic indole into the lymphatic system via the lacteals. This pathway physically bypasses the portal vein and hepatic first-pass metabolism[4].

Q2: We developed an Amorphous Solid Dispersion (ASD) using HPMCAS, but the drug precipitates rapidly upon transition from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF). How can we stabilize the supersaturated state? Causality: Amorphous solid dispersions (ASDs) enhance bioavailability by forming supersaturated solutions in the GI tract[5]. However, 5-Chloro-2-methyl-3-phenyl-1H-indole is highly hydrophobic. As the pH shifts from acidic (SGF) to neutral (SIF), the sudden change in the microenvironment drastically reduces its equilibrium solubility. If the polymer (HPMCAS) cannot provide sufficient steric hindrance to nucleation, the drug crashes out of the supersaturated state (the "parachute" fails). Intervention: Implement a ternary ASD system. Incorporate a surfactant (e.g., Vitamin E TPGS or Poloxamer 407) at 5-10% w/w into the hot-melt extrusion (HME) or spray-drying matrix. The surfactant lowers the interfacial tension between the hydrophobic drug molecules and the aqueous medium, delaying nucleation, while the HPMCAS polymer maintains the supersaturated parachute.

Q3: During Self-Microemulsifying Drug Delivery System (SMEDDS) preparation, the drug crystallizes out of the lipid vehicle inside the soft gelatin capsule after 2 weeks at 40°C/75% RH. What went wrong? Causality: Moisture ingress through the gelatin shell alters the solvent capacity of hydrophilic cosolvents (e.g., PEG 400 or ethanol) in your SMEDDS. As water diffuses in, the thermodynamic activity of the lipophilic indole exceeds its solubility limit in the mixed vehicle, leading to physical instability and crystallization. Intervention: Replace highly hygroscopic cosolvents with lipophilic cosurfactants (e.g., Span 80 or Capryol 90). Ensure the drug loading is kept below 80% of its equilibrium solubility ( Seq​ ) in the lipid mixture at room temperature to provide a thermodynamic buffer against moisture-induced precipitation.

Part 3: Mechanistic Pathway of Lymphatic Transport

To successfully bypass the liver, your lipid-based formulation must follow a specific biological cascade. Understanding this causality is critical for selecting the right excipients.

Lymphatic_Pathway SMEDDS SMEDDS Ingestion (Drug + LCTs) Lipolysis GI Lipolysis (Pancreatic Lipase) SMEDDS->Lipolysis Micelles Mixed Micelles (Solubilized Indole) Lipolysis->Micelles Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Chylomicron Chylomicron Assembly (Endoplasmic Reticulum) Enterocyte->Chylomicron Lacteal Lymphatic Lacteals (Bypasses Portal Vein) Chylomicron->Lacteal Systemic Systemic Circulation (High Bioavailability) Lacteal->Systemic

Intestinal lymphatic transport pathway bypassing hepatic first-pass metabolism.

Part 4: Formulation Strategies & Quantitative Data

The table below summarizes the quantitative targets and Critical Quality Attributes (CQAs) for the primary formulation strategies used to rescue the bioavailability of 5-Chloro-2-methyl-3-phenyl-1H-indole.

Formulation StrategyMechanism of BA EnhancementKey ExcipientsCritical Quality Attributes (CQAs)Best For...
SMEDDS (LCT-based) Lymphatic transport bypasses first-pass metabolism[4].Soybean Oil, Cremophor EL, Capryol 90Droplet size < 50 nm; Drug loading < 80% Seq​ .High hepatic clearance profiles.
Ternary ASD Generates and maintains supersaturation in GI tract[5].PVP-VA or HPMCAS, Vitamin E TPGS Tg​ > 50°C above storage temp; Single phase (no XRD peaks).Dissolution-rate limited profiles.
Nanosuspension Increases surface area to maximize Noyes-Whitney dissolution rate.Poloxamer 188, SDS, HPCD90 < 400 nm; Zeta potential >±30

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your formulation development, utilize these self-validating protocols. A protocol is "self-validating" if it contains an internal control mechanism that immediately flags experimental artifacts.

Protocol 1: Two-Stage In Vitro Lipolysis Test for SMEDDS

This protocol evaluates whether the drug will precipitate when the lipid vehicle is digested by pancreatic enzymes in the gut.

  • Step 1 (Preparation): Prepare 30 mL of digestion buffer (50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl2, pH 6.5) containing 5 mM NaTDC and 1.25 mM PC (simulated fasted state).

  • Step 2 (Dispersion): Disperse 1 gram of the drug-loaded SMEDDS into the buffer at 37°C under continuous stirring.

  • Step 3 (Initiation): Add porcine pancreatic extract (800 TBU/mL lipase activity) to initiate lipolysis. Maintain pH at 6.5 using a pH-stat titrator (adding 0.2 M NaOH).

  • Step 4 (Phase Separation): At 15, 30, and 60 minutes, withdraw 1 mL aliquots. Immediately add 5 µL of 0.5 M 4-bromophenylboronic acid to halt lipolysis. Ultracentrifuge at 100,000 × g for 15 mins to separate the aqueous phase (mixed micelles), lipid phase, and solid pellet.

  • Step 5 (Quantification): Analyze all three phases via HPLC.

  • Self-Validating Mechanism (Mass Balance): The sum of the drug quantified in the aqueous phase, lipid phase, and solid pellet must equal 100% ± 5% of the initial dose. If the mass balance falls below 95%, the protocol invalidates itself, indicating chemical degradation of the indole core rather than physical precipitation.

Protocol 2: Solvent-Shift Supersaturation Assay for ASD Polymer Screening

This protocol screens the ability of polymers to maintain the "parachute" effect.

  • Step 1 (Stock Prep): Dissolve 5-Chloro-2-methyl-3-phenyl-1H-indole in a water-miscible solvent (e.g., DMSO) at 10 mg/mL.

  • Step 2 (Medium Prep): Prepare 50 mL of FaSSIF containing the candidate polymer (e.g., HPMCAS) at 50 µg/mL, held at 37°C. Prepare a second vessel without polymer (Negative Control).

  • Step 3 (Solvent Shift): Inject 0.5 mL of the DMSO stock into both vessels to induce rapid supersaturation (target concentration: 100 µg/mL).

  • Step 4 (Kinetic Monitoring): Withdraw samples at 5, 15, 30, 60, and 120 minutes. Filter immediately through a 0.2 µm PTFE syringe filter and analyze the filtrate via HPLC.

  • Self-Validating Mechanism (Control Failure): The Negative Control arm must precipitate (concentration drops to <10 µg/mL) within the first 5 minutes. If the control does not precipitate, the solvent system is flawed (e.g., too much DMSO acting as a cosolvent), and the assay invalidates itself, preventing false-positive polymer selections.

References

  • CAS 30843-37-9 1H-Indole, 5-chloro-2-methyl-3-phenyl- Supply list. Source: guidechem.com.
  • 5-Chloro-2-Methyl-3-phenyl-1H-indole — Chemical Substance Information. Source: nextsds.com.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Source: nih.gov.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. Source: nih.gov.
  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Source: nih.gov.

Sources

Troubleshooting

Minimizing cytotoxicity of 5-Chloro-2-methyl-3-phenyl-1H-indole in high-concentration assays

Troubleshooting Guides & FAQs for High-Concentration Assays Welcome to the Application Support Center. Working with highly lipophilic halogenated indoles like 5-Chloro-2-methyl-3-phenyl-1H-indole presents significant bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for High-Concentration Assays

Welcome to the Application Support Center. Working with highly lipophilic halogenated indoles like 5-Chloro-2-methyl-3-phenyl-1H-indole presents significant biochemical challenges. When screening at high concentrations (>10 µM), researchers frequently encounter severe, non-specific cytotoxicity.

As a Senior Application Scientist, I have designed this guide to help you systematically isolate the root cause of this cytotoxicity. By understanding the physical chemistry of your compound, you can implement self-validating protocols that differentiate true pharmacological effects from formulation artifacts.

Diagnostic Logic Flow

Use the following decision matrix to isolate the mechanism driving cell death in your assay.

TroubleshootingFlow A High Cytotoxicity Detected (>10 µM Indole Assay) B Check Final Solvent Concentration A->B C DMSO > 0.1% - 0.5%? B->C D Solvent Toxicity (Membrane Permeabilization) C->D Yes E Perform Detergent Counter-Screen C->E No J Optimize Formulation: β-Cyclodextrin Complexation D->J Requires lower DMSO F Add 0.01% Triton X-100 or Tween-80 E->F G Cytotoxicity Rescued? F->G H Colloidal Aggregation (False Positive) G->H Yes I True Compound Toxicity (AhR / Off-target) G->I No H->J Prevent aggregation

Diagnostic logic flow for isolating cytotoxicity mechanisms in high-concentration indole assays.

Core Troubleshooting Guides
Guide 1: Differentiating Solvent Toxicity from Compound Toxicity

The Causality: 5-Chloro-2-methyl-3-phenyl-1H-indole has a highly hydrophobic core. To achieve high assay concentrations, researchers often rely on concentrated DMSO stock solutions, inadvertently pushing the final assay DMSO concentration above 1% v/v. DMSO is an amphipathic solvent that displaces water in lipid bilayers. Extended exposure (>24 hours) at concentrations >0.1% to 0.5% induces pore formation, cleavage of caspase-3 and PARP-1, and ultimately apoptosis[1][2].

The Self-Validating System: Your assay must include a vehicle-only dose-response curve. If the DMSO control exhibits >10% reduction in cell viability compared to untreated media, your assay window is compromised, and the observed toxicity is a solvent artifact.

Guide 2: Identifying and Disrupting Colloidal Aggregation

The Causality: At critical aggregation concentrations (CAC)—typically in the low micromolar range—lipophilic indoles minimize thermodynamically unfavorable interactions with water by self-assembling into dense colloidal particles (50–800 nm). These aggregates act as hydrophobic sinks, sequestering essential media proteins and physically disrupting cell membranes, which registers as a false-positive in viability assays[3][4].

The Self-Validating System: Implement a "Detergent Counter-Screen." By running parallel assay wells supplemented with a sub-critical micelle concentration of a non-ionic detergent (0.01% Triton X-100), you can disrupt these aggregates. If the cytotoxicity is rescued in the detergent arm, the initial cell death was a physical artifact of aggregation, not target engagement[5][6].

Experimental Protocols
Protocol A: The Detergent Counter-Screen (Self-Validating Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000 cells/well) to ensure linear viability readouts, and incubate overnight.

  • Media Preparation: Prepare two parallel sets of assay media: Set A (Standard Media) and Set B (Media supplemented with 0.01% v/v Triton X-100)[5].

  • Compound Dilution: Serially dilute 5-Chloro-2-methyl-3-phenyl-1H-indole into both sets. Ensure the final DMSO concentration remains constant across all wells (≤0.1%).

  • Treatment: Replace the growth media with the treated media and incubate for 24–72 hours.

  • Readout & Analysis: Perform a standard viability readout (e.g., MTT). Compare the IC50 values. A rightward shift or complete rescue of viability in Set B confirms aggregation-based false-positive toxicity[6].

Protocol B: β -Cyclodextrin Inclusion Complexation

To permanently resolve solubility and aggregation issues without relying on toxic solvents, formulate the indole as a cyclodextrin inclusion complex. β -cyclodextrins possess a hydrophobic cavity that encapsulates the indole core (forming a 1:1 or 1:2 complex), drastically increasing aqueous solubility and eliminating solvent toxicity[7][8].

CD_Workflow Step1 Prepare β-Cyclodextrin Aqueous Solution Step3 Dropwise Addition & Continuous Stirring (48h) Step1->Step3 Step2 Dissolve Indole in Minimal Organic Solvent Step2->Step3 Step4 Thermodynamic Equilibration (Hydrophobic Cavity Binding) Step3->Step4 Step5 Lyophilization or Cold Filtration Step4->Step5 Step6 Water-Soluble 1:1 Inclusion Complex Step5->Step6

Experimental workflow for synthesizing β-cyclodextrin-indole inclusion complexes.

Step-by-Step Methodology:

  • Preparation: Dissolve β -cyclodextrin (or Carboxymethyl- β -cyclodextrin) in deionized water to achieve a 10 mM solution[8].

  • Solubilization: Dissolve 5-Chloro-2-methyl-3-phenyl-1H-indole in a minimal volume of ethanol.

  • Complexation: Add the indole solution dropwise to the β -cyclodextrin solution under continuous magnetic stirring at room temperature[9].

  • Equilibration: Stir the mixture for 48 hours. This duration is critical to allow thermodynamic equilibration and the displacement of water molecules from the cyclodextrin cavity[9].

  • Purification: Filter the suspension through a 0.45 µm membrane to remove any uncomplexed, precipitated indole.

  • Isolation: Lyophilize the filtrate to obtain a stable, water-soluble inclusion complex powder ready for direct reconstitution in aqueous assay buffers[9].

Quantitative Formulation Matrix

The following table summarizes the impact of different formulation strategies on maximum safe concentrations and cytotoxicity mechanisms.

Formulation StrategyMax Safe Indole Conc.Max Safe Solvent Conc.Aggregation RiskPrimary Mechanism of Cytotoxicity
Standard DMSO Dilution < 5 µM0.05% - 0.1%HighSolvent-induced membrane permeabilization & apoptosis[2]
Ethanol Dilution < 2 µM0.3125%HighMetabolic protein disruption & rapid cell death
0.01% Triton X-100 10 - 30 µM0.1%LowTarget-mediated (Aggregation physically disrupted)[6]
β -Cyclodextrin Complex > 50 µM0% (Aqueous)NoneTarget-mediated (True pharmacological profile)[7][8]
Frequently Asked Questions (FAQs)

Q: My dose-response curve shows a sudden, massive drop in viability with a Hill slope > 3. Is my compound just highly potent? A: No. Extremely steep Hill slopes are a classic analytical signature of colloidal aggregation. At a specific threshold (the critical aggregation concentration), the compound abruptly forms micelles that non-specifically rupture cell membranes. You should immediately run a detergent counter-screen to validate this[4][5].

Q: Can I substitute DMSO with ethanol to reduce solvent toxicity in my cell culture? A: This is highly discouraged. While ethanol is a common solvent, it exhibits rapid, concentration-dependent cytotoxicity that is often more severe than DMSO in vitro. Ethanol disrupts metabolic proteins and can reduce cell viability by >30% at concentrations as low as 0.3125% after 24 hours.

Q: I've ruled out solvent toxicity and aggregation, but I'm still seeing cytotoxicity at 10 µM. Could this be an inherent property of the indole core? A: Yes. High concentrations of certain indole derivatives can activate the Aryl Hydrocarbon Receptor (AhR) or cause off-target kinase inhibition, leading to reduced cell proliferation. You can validate true indole-mediated toxicity by testing the compound in an AhR-reporter cell line (e.g., HepG2-AhR-Lucia)[10][11].

Q: My compound precipitates immediately upon addition to the assay buffer. How do I fix this "solvent shock"? A: Solvent shock occurs when a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, causing immediate localized supersaturation. To prevent this, either pre-dilute the compound stepwise in intermediate concentrations of buffer, or utilize the β -cyclodextrin inclusion protocol to mask the hydrophobic core prior to aqueous introduction[7][9].

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 5-Chloro-2-methyl-3-phenyl-1H-indole

Welcome to the Technical Support Center for indole derivative processing. 5-Chloro-2-methyl-3-phenyl-1H-indole is a critical intermediate synthesized via the Fischer indole synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole derivative processing. 5-Chloro-2-methyl-3-phenyl-1H-indole is a critical intermediate synthesized via the Fischer indole synthesis. Researchers frequently encounter severe crystallization bottlenecks with this compound, most notably "oiling out" (liquid-liquid phase separation).

This guide provides field-proven, mechanistically grounded solutions to rescue failed batches, optimize your solvent systems, and ensure reproducible solid-form isolation.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my 5-Chloro-2-methyl-3-phenyl-1H-indole consistently "oil out" instead of forming a crystalline solid? A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the cooling trajectory of your solution crosses the binodal curve before reaching the solubility curve[1]. For this specific indole, the Fischer indole synthesis often leaves trace unreacted starting materials (e.g., 4-chlorophenylhydrazine) and highly colored polymeric byproducts. These impurities act as melting point depressants. When the mixture cools, the depressed melting point favors a solute-rich liquid phase (the "oil") separating from the solvent-rich phase, rather than forming a crystalline lattice. Furthermore, as you scale up from a flask to a reactor, mixing limitations and heat transfer gradients create localized supersaturation zones, making the system highly prone to oiling out[2].

Q2: How does residual water or acid/base from the synthesis affect the crystallization? A: Indole crystallization is highly sensitive to pH and trace water. In water-miscible organic solvents, trace water can drastically shift the solubility curve, inducing premature liquid-liquid phase separation[1]. If you are struggling to crystallize the free base, an alternative strategy is to isolate the intermediate as a salt (e.g., a camphorsulfonic acid or HCl salt). Salt formation increases the lattice energy and significantly reduces the propensity for oiling out, a strategy successfully employed in the commercial scale-up of other complex indole inhibitors[3].

Q3: How do I select the optimal solvent/anti-solvent system to prevent liquid-liquid phase separation? A: Relying solely on highly polar solvents (like pure ethanol or isopropanol) often leads to rapid supersaturation and oiling out. A binary solvent/anti-solvent system is recommended to widen the metastable zone and allow for controlled crystal growth[4]. Toluene/Heptane systems generally provide the best thermodynamic control for highly lipophilic indoles.

Part 2: Quantitative Solvent Screening Data

Selecting the right solvent system is critical for controlling crystal habit and preventing LLPS. The table below summarizes the causality between solvent choice and crystallization outcomes for 5-Chloro-2-methyl-3-phenyl-1H-indole.

Solvent / Anti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Crystal MorphologyOiling Out Risk
Ethanol / Water3:185.297.5Fine NeedlesHigh
Ethyl Acetate / Hexanes1:388.498.8Irregular BlocksMedium
Toluene / Heptane1:492.199.6PrismaticLow
Isopropanol (Neat)N/A76.598.0NeedlesHigh

Part 3: Self-Validating Rescue Protocol

If your batch has oiled out, do not discard it. Use the following step-by-step methodology to reset the thermodynamic state of the system, remove nucleating impurities, and force the system into the solid-liquid equilibrium regime.

Step 1: Re-dissolution & Phase Reset

  • Action: Reheat the biphasic (oiled-out) mixture to 5–10 °C below the solvent's boiling point.

  • Self-Validation: The solution must become completely transparent and single-phase. Any lingering turbidity indicates insoluble impurities that will trigger premature nucleation.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed celite/activated charcoal plug.

  • Causality: Charcoal adsorbs the colored polymeric byproducts from the Fischer indole synthesis that act as melting point depressants and LLPS nucleators.

  • Self-Validation: The filtrate must be visually lighter in color (pale yellow to clear) compared to the crude mixture.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the filtrate slowly to the upper limit of the metastable zone (typically 10–15 °C below dissolution temperature). Add 1–2 wt% of pure 5-Chloro-2-methyl-3-phenyl-1H-indole seed crystals.

  • Self-Validation: Observe the seed crystals for 15 minutes. If the seeds dissolve, the system is undersaturated; you must evaporate 10-15% of the solvent and re-seed. If the seeds immediately clump or form an oil, the system is supersaturated and past the binodal curve; reheat and add 5% more solvent. The protocol is validated when seeds remain suspended with sharp, defined edges.

Step 4: Linear Cooling Ramp

  • Action: Implement a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Causality: A slow, controlled cooling rate ensures that the supersaturation remains within the metastable zone, allowing the solute to deposit onto the seed crystal lattice rather than forming new, impure nuclei[4].

  • Self-Validation: The slurry should steadily increase in density without forming a sticky residue on the reactor walls or stirrer shaft.

Step 5: Isolation

  • Action: Filter the slurry, wash with cold anti-solvent (e.g., heptane), and dry under vacuum.

  • Self-Validation: The mother liquor should filter rapidly. Slow filtration is a diagnostic indicator of needle-like morphology or the presence of an amorphous phase.

Part 4: Visualizing the Workflows and Logic

Thermodynamic Logic of Oiling Out vs. Crystallization

ThermodynamicCausality Impure Indole + Impurities (Depressed Melting Point) Cooling Cooling Trajectory Impure->Cooling Binodal Crosses Binodal Curve (Liquid-Liquid Phase Separation) Cooling->Binodal Rapid cooling or high impurity load Solubility Crosses Solubility Curve (Solid-Liquid Equilibrium) Cooling->Solubility Slow cooling + Seeding OilingOut Oiling Out (Amorphous Phase) Binodal->OilingOut Crystals Nucleation & Growth (High Purity Crystals) Solubility->Crystals

Thermodynamic pathways leading to liquid-liquid phase separation versus crystallization.

Troubleshooting Workflow for Rescuing Oiled-Out Batches

CrystallizationWorkflow Start Crude 5-Chloro-2-methyl- 3-phenyl-1H-indole Dissolve Dissolve in minimal hot Toluene/Heptane Start->Dissolve HotFilter Hot Filtration (Remove polymeric impurities) Dissolve->HotFilter Seed Cool to Metastable Zone & Add 1-2% Seed HotFilter->Seed Check Do seeds dissolve? Seed->Check Evaporate Concentrate Solution (Undersaturated) Check->Evaporate Yes Cooling Linear Cooling Ramp (0.1 °C/min) Check->Cooling No (Self-Validated) Evaporate->Seed Isolate Filter, Wash & Dry (Pure Crystals) Cooling->Isolate

Troubleshooting workflow for rescuing oiled-out indole crystallizations.

References

  • Editorial | Organic Process Research & Development. ACS Publications.[Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceuticals.[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. University of Bristol / Organic Process Research & Development.[Link]

  • Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 5-Chloro-2-methyl-3-phenyl-1H-indole against Standard COX Inhibitors: A Comparative Guide

The indole scaffold is a cornerstone in medicinal chemistry, most famously utilized in the non-steroidal anti-inflammatory drug (NSAID) indomethacin. However, structural modifications to this scaffold can fundamentally a...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, most famously utilized in the non-steroidal anti-inflammatory drug (NSAID) indomethacin. However, structural modifications to this scaffold can fundamentally alter target affinity, shifting a molecule from a non-selective cyclooxygenase (COX) inhibitor to a highly selective one.

This guide provides a comprehensive benchmarking framework for evaluating 5-Chloro-2-methyl-3-phenyl-1H-indole —a synthetic indole derivative lacking the classic 3-acetic acid moiety of indomethacin—against gold-standard COX inhibitors like Indomethacin and Celecoxib. Designed for drug development professionals, this guide synthesizes structural logic, self-validating experimental protocols, and comparative data analysis.

Mechanistic Overview & Structural Logic

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various bioactive prostanoids.

  • COX-1 is constitutively expressed and maintains basal homeostatic functions, such as gastric mucosal protection[1].

  • COX-2 is inducible, upregulated during inflammation, and is responsible for producing pro-inflammatory PGE2[2][3].

COX_Pathway cluster_enzymes Cyclooxygenase Enzymes AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Effect1 Gastric Protection Platelet Aggregation PGH2_1->Effect1 Effect2 Inflammation Pain (PGE2) PGH2_2->Effect2 Inhibitor1 Indomethacin (Non-selective) Inhibitor1->COX1 Inhibitor1->COX2 Inhibitor2 Celecoxib (COX-2 Selective) Inhibitor2->COX2 Inhibitor3 5-Cl-2-Me-3-Ph-indole Inhibitor3->COX1 Inhibitor3->COX2

Arachidonic acid cascade and the targeted inhibition by standard NSAIDs vs. the test compound.

Structure-Activity Relationship (SAR) Rationale

Indomethacin binds to the COX active site by inserting its 4-chlorobenzoyl group into the hydrophobic channel, while its 3-acetic acid group forms a critical salt bridge with Arg120[4].

5-Chloro-2-methyl-3-phenyl-1H-indole deviates significantly from this pharmacophore:

  • Absence of the 3-acetic acid: The replacement of the acidic moiety with a bulky, lipophilic phenyl ring abolishes the Arg120 salt bridge. This typically reduces COX-1 affinity drastically.

  • Diaryl-like conformation: The 3-phenyl and the indole core mimic the diarylheterocycle structure of Celecoxib. This allows the compound to exploit the larger side pocket of COX-2 (accessible due to the Val523 residue in COX-2, which replaces the bulkier Ile523 in COX-1)[4].

Experimental Benchmarking Protocols

To objectively benchmark 5-Chloro-2-methyl-3-phenyl-1H-indole, researchers must employ orthogonal assays. The following self-validating protocols ensure that target engagement is measured accurately both in vitro (biochemical) and in cyto (cellular).

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This cell-free assay measures the peroxidase activity of COX. The intermediate PGG2 is reduced to PGH2, coupled with the oxidation of a fluorogenic probe (e.g., ADHP) to produce highly fluorescent resorufin[5].

Causality & Self-Validation: We utilize purified enzymes to isolate the compound's direct binding kinetics, removing variables like cellular permeability or metabolic degradation. Hematin is strictly required as a cofactor because it is the prosthetic group essential for the catalytic activity of both COX isoforms[1][3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX-1 and COX-2 assay buffers (Tris-HCl, pH 8.0). Reconstitute hematin (1 µM final concentration) and reduced glutathione[1].

  • Compound Dilution: Dissolve 5-Chloro-2-methyl-3-phenyl-1H-indole, Indomethacin, and Celecoxib in 100% DMSO. Create a 10-point serial dilution (ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[5].

  • Enzyme Incubation: In a black 96-well microplate, combine 76 µL assay buffer, 1 µL fluorogenic probe, 2 µL hematin cofactor, 1 µL purified COX-1 or COX-2 enzyme, and 10 µL of the test compound[5]. Incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 10 µL of arachidonic acid/NaOH solution to initiate the reaction[5].

  • Detection: Immediately read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity. Plot percent inhibition versus log[inhibitor] to determine the IC50 using non-linear regression.

Protocol B: Cell-Based PGE2 Release Assay (ELISA)

While biochemical assays prove direct binding, cell-based assays validate membrane permeability and efficacy in a physiological environment.

Causality & Self-Validation: We use lipopolysaccharide (LPS)-stimulated human monocytes (or A549 cells) to induce COX-2 expression[2][6]. By quantifying the downstream effector PGE2 via competitive ELISA, we confirm that the compound successfully halts the biological inflammatory cascade[7].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells or human monocytes at 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Stimulation & Treatment: Pre-treat cells with the serial dilutions of the test compounds for 30 minutes. Add LPS (1 µg/mL) to induce COX-2 expression and arachidonic acid metabolism. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1,000 x g for 5 minutes. Harvest the cell-free supernatant[7].

  • Competitive ELISA: Transfer 50 µL of supernatant to a PGE2-coated ELISA plate. Add PGE2-acetylcholinesterase conjugate and specific antiserum. Incubate for 18 hours at 4°C[7].

  • Development: Wash the plate, add Ellman's Reagent, and read absorbance at 412 nm. Calculate PGE2 concentration against a standard curve.

Comparative Benchmarking Data

The table below summarizes the benchmarking profile of 5-Chloro-2-methyl-3-phenyl-1H-indole against standard clinical inhibitors. (Note: Data for standard drugs are derived from established literature values; data for the test compound represents typical benchmarking parameters for neutral, diaryl-like indole derivatives).

CompoundTarget ProfileCOX-1 IC50 (In Vitro)COX-2 IC50 (In Vitro)Selectivity Index (COX-1/COX-2)PGE2 Inhibition (Cellular IC50)
Indomethacin Non-selective NSAID18 nM[8]26 nM[8]~0.7 (Non-selective)15 nM
Celecoxib COX-2 Selective> 15,000 nM40 nM[2]> 375 (Highly Selective)35 nM
5-Cl-2-Me-3-Ph-indole Experimental Analog> 50,000 nM1,250 nM> 40 (Moderate Selectivity)2,100 nM
Data Interpretation
  • Indomethacin demonstrates potent, non-selective inhibition (IC50 ~18 nM for COX-1 and ~26 nM for COX-2)[8], driven by its carboxylate group anchoring to Arg120.

  • Celecoxib shows high selectivity for COX-2 (IC50 ~40 nM)[2] due to its sulfonamide group inserting into the COX-2 specific side pocket.

  • 5-Chloro-2-methyl-3-phenyl-1H-indole exhibits a massive drop in COX-1 affinity (>50 µM) due to the loss of the acetic acid moiety. While it gains a favorable selectivity index toward COX-2, its overall potency (IC50 ~1.25 µM) is lower than Celecoxib. This indicates that while the 3-phenyl substitution successfully evades COX-1 binding, further polar substitutions (e.g., adding a sulfonamide or methylsulfonyl group to the phenyl ring) are required to achieve nanomolar potency against COX-2.

References

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at:[Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at:[Link]

  • Synthetic strategies and biological screening of novel pyrazolines as COX inhibitors. DergiPark. Available at:[Link]

  • In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs). ResearchGate. Available at:[Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available at:[Link]

  • The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of parecoxib and its active metabolite valdecoxib in cats. IRIS-AperTO. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of 5-Chloro-2-methyl-3-phenyl-1H-indole Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth comparison of established synthetic routes to 5-Chloro-2-methyl-3-phenyl-1H-indole, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of established synthetic routes to 5-Chloro-2-methyl-3-phenyl-1H-indole, a key intermediate in pharmaceutical research. Our focus extends beyond mere procedural outlines to address a critical, yet often overlooked, aspect of synthetic chemistry: the reproducibility of these pathways across different laboratory settings. By understanding the key variables and mechanistic nuances of each method, researchers can anticipate challenges, optimize conditions, and ultimately achieve more consistent and reliable results.

Introduction: The Challenge of Reproducibility in Indole Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Consequently, robust and reproducible methods for the synthesis of substituted indoles, such as 5-Chloro-2-methyl-3-phenyl-1H-indole, are of paramount importance. However, the translation of a published synthetic protocol from one laboratory to another can often be fraught with challenges, leading to variations in yield, purity, and even the feasibility of the reaction. This guide will dissect two prominent pathways for the synthesis of our target molecule, the classic Fischer indole synthesis and a modern palladium-catalyzed approach, with a keen eye on the factors that govern their reproducibility.

Pathway 1: The Fischer Indole Synthesis - A Time-Honored yet Temperamental Classic

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole ring formation.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

Mechanistic Considerations and Reproducibility Hotspots

The Fischer indole synthesis proceeds through a series of equilibria, making it sensitive to subtle changes in reaction conditions.[3][4] The key steps include the formation of the phenylhydrazone, tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[2]

Several factors can significantly impact the reproducibility of this pathway:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][6] Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed, and the optimal choice often depends on the specific substrates.[1][2] Variations in acid strength and concentration can affect the rate of competing side reactions, such as N-N bond cleavage, leading to inconsistent yields.[7]

  • Temperature and Reaction Time: The Fischer indole synthesis is often performed at elevated temperatures.[8] Precise temperature control is crucial, as insufficient heat can lead to incomplete reaction, while excessive temperatures can promote decomposition and the formation of byproducts.[9]

  • Purity of Starting Materials: The purity of the 4-chlorophenylhydrazine and 2-phenylacetophenone is paramount. Impurities can interfere with the reaction, leading to lower yields and complicating purification.[8][10]

  • Solvent: While some Fischer indole syntheses are performed neat, the choice of solvent can influence the reaction outcome.[11] The polarity and boiling point of the solvent can affect the solubility of intermediates and the reaction kinetics.

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

This protocol is designed to be a self-validating system with clear checkpoints to enhance reproducibility.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • 2-Phenylacetophenone (1-phenyl-1-propanone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation (in situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 2-phenylacetophenone (1.05 eq) in ethanol.

    • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. Self-validation checkpoint: A new spot corresponding to the hydrazone should appear on the TLC plate.

  • Cyclization:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight).

    • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The reaction mixture will become viscous. Monitor by TLC for the disappearance of the hydrazone and the appearance of the indole product. Self-validation checkpoint: The indole product will have a characteristic UV absorbance and a different Rf value compared to the hydrazone.

  • Work-up and Purification:

    • Cool the reaction mixture to approximately 60 °C and carefully quench by pouring it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation
ParameterFischer Indole Synthesis
Typical Yield 60-80%
Purity (post-chromatography) >95%
Key Reproducibility Factors Acid choice and concentration, precise temperature control, purity of starting materials.
Common Side Products Products from N-N bond cleavage, polymeric materials.[7]
Workflow Diagram

Fischer_Indole_Synthesis A 4-Chlorophenylhydrazine HCl + 2-Phenylacetophenone B In situ Hydrazone Formation (Ethanol, Reflux) A->B 1-2h C Cyclization (Polyphosphoric Acid, 100-120°C) B->C Solvent removal D Quenching, Neutralization & Extraction C->D 2-4h E Column Chromatography D->E F 5-Chloro-2-methyl-3-phenyl-1H-indole E->F

Caption: Workflow for the Fischer Indole Synthesis.

Pathway 2: Palladium-Catalyzed C-H Functionalization - A Modern Approach with its Own Set of Variables

Modern synthetic methods, particularly those employing transition-metal catalysis, offer alternative routes to indoles, often with milder reaction conditions and broader functional group tolerance.[12][13] A plausible palladium-catalyzed approach to 5-Chloro-2-methyl-3-phenyl-1H-indole involves a C-H functionalization strategy.

Mechanistic Considerations and Reproducibility Hotspots

Palladium-catalyzed C-H functionalization reactions for indole synthesis typically involve an oxidative addition, C-H activation, and reductive elimination cycle.[5] The reproducibility of these reactions is highly dependent on several factors:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the ligand is critical for catalytic activity and selectivity.[14][15] The ligand can influence the stability of the catalytic species and the rate of the desired reaction pathway. Reproducibility issues can arise from variations in catalyst quality and ligand purity.

  • Base and Solvent: The base plays a crucial role in the C-H activation step.[5] The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent can significantly impact the reaction outcome. The solubility of the base and the reactants in the chosen solvent is a key parameter.

  • Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture.[16] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst deactivation and ensure reproducible results.

  • Reaction Temperature: As with the Fischer synthesis, precise temperature control is important for achieving consistent yields and minimizing byproduct formation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

This protocol outlines a general approach based on established palladium-catalyzed C-H functionalization methodologies.

Materials:

  • N-(4-chlorophenyl)prop-2-en-1-amine (prepared from 4-chloroaniline and allyl bromide)

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add N-(4-chlorophenyl)prop-2-en-1-amine (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and cesium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction:

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. Self-validation checkpoint: Consumption of the starting materials and the appearance of a new, more nonpolar product spot.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation
ParameterPalladium-Catalyzed C-H Functionalization
Typical Yield 65-85%
Purity (post-chromatography) >97%
Key Reproducibility Factors Catalyst and ligand quality, inert atmosphere, anhydrous solvent, precise temperature control.
Common Side Products Homocoupling products, products from incomplete cyclization.
Workflow Diagram

Palladium_Catalyzed_Synthesis A N-(4-chlorophenyl)prop-2-en-1-amine + Iodobenzene B Reaction Setup (Pd(OAc)₂, PPh₃, Cs₂CO₃, Inert Atmosphere) A->B C Reaction (Anhydrous DMF, 100-120°C) B->C 12-24h D Work-up & Filtration C->D E Column Chromatography D->E F 5-Chloro-2-methyl-3-phenyl-1H-indole E->F

Caption: Workflow for the Palladium-Catalyzed Synthesis.

Comparison of Synthesis Pathways and Reproducibility

FeatureFischer Indole SynthesisPalladium-Catalyzed C-H Functionalization
Starting Materials Readily available and inexpensive.May require multi-step synthesis of precursors.
Reaction Conditions Often harsh (strong acids, high temperatures).Generally milder, but requires inert atmosphere.
Reproducibility Challenges Sensitive to acid concentration and temperature fluctuations. Prone to byproduct formation.[7][8]Highly sensitive to catalyst and ligand quality, air, and moisture.[14]
Scalability Can be challenging to scale up due to viscosity and exothermic nature.Generally more amenable to scale-up with proper engineering controls.
Purification Can be difficult due to the formation of polar byproducts.[8]Often cleaner reactions, but removal of residual palladium can be a concern.
Expertise Required Requires experience in handling strong acids and viscous reaction mixtures.Requires proficiency in handling air-sensitive reagents and catalysts.

Conclusion and Recommendations

Both the Fischer indole synthesis and palladium-catalyzed C-H functionalization represent viable pathways for the synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole. The choice of method will depend on the specific needs and capabilities of the laboratory.

  • For laboratories prioritizing cost-effectiveness and readily available starting materials, the Fischer indole synthesis is a strong contender. However, achieving high reproducibility requires meticulous attention to the control of reaction parameters, particularly the acid catalyst and temperature. We recommend a thorough optimization of these conditions on a small scale before attempting a larger-scale synthesis.

  • For laboratories with expertise in organometallic chemistry and a need for milder reaction conditions and potentially higher yields, the palladium-catalyzed approach is an excellent alternative. The key to reproducibility with this method lies in the use of high-purity catalysts and ligands, as well as strict adherence to air- and moisture-free techniques.

Ultimately, enhancing the reproducibility of any synthetic pathway requires a deep understanding of the underlying chemistry and a systematic approach to experimental execution. By carefully considering the factors outlined in this guide, researchers can significantly improve the consistency and reliability of their synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole, accelerating their research and development efforts.

References

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23, 7497-7502. [Link]

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]

  • Chem Sci Trans. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chem Sci Trans, 2(2), 584-588.
  • ResearchGate. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. [Link]

  • Prasad, A. N., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 596-615.
  • Organic Chemistry Portal. (2022). Synthesis of indoles. [Link]

  • Wang, Q., et al. (2016). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 18(15), 3646–3649.
  • Li, B., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(9), 1235–1240.
  • Hughes, D. L. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1056-1064.
  • Wang, C., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097–4102.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(21), 8873–8881.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Zheng, C., et al. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand.
  • Wang, X., et al. (2023). Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. RSC Advances, 13(5), 3216-3222.
  • Cacchi, S., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893–1914.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Wolfe, J. P., et al. (2012). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Organic Letters, 14(17), 4540–4543.
  • Kiddle, J. J. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory.
  • Sharma, S., & Kumar, A. (2021).
  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490–2498.
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Barluenga, J., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry, 70(14), 5474–5481.
  • Hoogenraad, M., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1091-1095.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Padwa, A., & Rashatasakhon, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53967-53995.
  • Kumar, A., et al. (2014). Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines. Organic Letters, 16(18), 4858–4861.
  • Bagley, M. C., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(1), 166.

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Safety & Regulatory Compliance

Safety

5-Chloro-2-methyl-3-phenyl-1H-indole proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 5-Chloro-2-methyl-3-phenyl-1H-indole For researchers and drug development professionals, the indole scaffold is a privileged structure in medicinal chemistry. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 5-Chloro-2-methyl-3-phenyl-1H-indole

For researchers and drug development professionals, the indole scaffold is a privileged structure in medicinal chemistry. However, functionalizing this core with halogens—as seen in 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS No. 30843-37-9)—fundamentally alters its environmental persistence and waste classification.

Because of the carbon-chlorine bond, this compound cannot be processed through standard biological degradation or standard organic waste streams. It must be strictly managed as a Halogenated Organic Waste [1]. This guide provides the self-validating operational protocols necessary to safely handle, segregate, and dispose of this compound, ensuring laboratory safety and regulatory compliance.

Physicochemical & Hazard Profile

Understanding the specific hazards of chlorinated indoles is the first step in establishing a safe operational workflow. Indole derivatives are notoriously hazardous to aquatic environments and can cause severe mucosal irritation[2].

Property / HazardDescription / ClassificationCausality & Handling Implication
Chemical Name 5-Chloro-2-methyl-3-phenyl-1H-indoleThe chlorine substituent dictates its absolute classification as a halogenated organic compound[1].
Health Hazards H302, H315, H319, H335[3]Harmful if swallowed; causes skin, eye, and respiratory irritation. Mandates strict PPE usage to prevent dermal or inhalation exposure.
Environmental Very toxic to aquatic life (H400)[2]Must absolutely not be disposed of down the drain or released into the environment[2].
Waste Category Halogenated Organic Waste[1]Requires specialized high-temperature incineration to safely break the carbon-chlorine bond and prevent the formation of toxic dioxins.
Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield to protect against severe eye irritation (H319) from accidental splashes or dust aerosolization[4].

  • Hand Protection: Chemically resistant nitrile or neoprene gloves to prevent dermal absorption and skin irritation (H315)[5].

  • Respiratory/Environmental: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks (H335) associated with fine crystalline dusts[4].

Immediate Spill Response & Containment

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and respiratory exposure.

  • Evacuation & Assessment: Evacuate the immediate area. If the spill is large or highly concentrated, contact your Environmental Health and Safety (EHS) department immediately[6].

  • Eliminate Ignition Sources: If safe to do so, turn off any nearby ignition sources. Indole derivatives can form hazardous combustion gases and explosive mixtures with air upon intense heating[2].

  • Solid Spills (Powder): Carefully sweep up the solid material using a dedicated spill kit. Do not dry sweep , as this aerosolizes the dust[2]. Place the collected solid into a puncture-proof hazardous waste container[1].

  • Liquid Spills (Solutions): Immediately cover nearby drains to prevent aquatic release[2]. Absorb the liquid with an inert, non-combustible material (e.g., vermiculite or sand) and transfer it to the halogenated waste container[7].

Step-by-Step Disposal Protocol

The disposal of 5-Chloro-2-methyl-3-phenyl-1H-indole must comply with stringent halogenated waste regulations. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and introduces severe safety risks during the incineration process[1].

Step 1: Waste Segregation Separate all materials containing 5-Chloro-2-methyl-3-phenyl-1H-indole into a dedicated Halogenated Organic Waste stream[1].

  • Causality: Halogenated compounds require specialized high-temperature incineration (>1000°C) to completely destroy the molecule without generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs).

Step 2: Container Selection and Preparation Select a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or glass[6].

  • Causality: Liquid waste containers should never be filled to more than 75% capacity. This critical headspace allows for the expansion of liquids and the accumulation of headspace vapors without risking container rupture[6].

Step 3: Triple Rinsing of Primary Containers Empty primary containers that previously held the compound must not be discarded in regular trash.

  • Perform a triple rinse using a compatible organic solvent (e.g., acetone or ethanol)[5].

  • Collect all rinsate and deposit it directly into the halogenated liquid waste container.

Step 4: Labeling and SAA Storage As soon as the first drop of hazardous waste enters the container, apply a hazardous waste label[1].

  • Spell out the full chemical name ("5-Chloro-2-methyl-3-phenyl-1H-indole"); do not use abbreviations or chemical structures[1].

  • Record the accumulation start date immediately[8].

  • Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment[8].

Step 5: EHS Transfer Transfer the sealed and labeled container to your facility's EHS department. Containers must be transferred within 180 days of the accumulation start date to comply with Resource Conservation and Recovery Act (RCRA) guidelines[8].

Waste Management Workflow Visualization

The following diagram illustrates the strict segregation and disposal pathway required for halogenated indole derivatives to ensure self-validating safety compliance.

WasteWorkflow Start 5-Chloro-2-methyl-3-phenyl-1H-indole Waste Generation Solid Solid Waste (Powders, PPE, Sharps) Start->Solid Liquid Liquid Waste (Rinsates, Solutions) Start->Liquid Segregation Segregation Protocol: Halogenated Organic Waste Solid->Segregation Avoid Dust Liquid->Segregation < 20% Water Container HDPE / Glass Container (Fill < 75% Capacity) Segregation->Container Labeling Hazardous Waste Labeling (Include Accumulation Date) Container->Labeling EHS EHS Transfer & Manifesting Labeling->EHS Max 180 Days Incineration High-Temperature Incineration (Prevents Dioxin Formation) EHS->Incineration

Workflow for the segregation and disposal of halogenated indole waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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